molecular formula C23H22N4O3 B12406328 TP-030-1

TP-030-1

Cat. No.: B12406328
M. Wt: 402.4 g/mol
InChI Key: MAHFVAHPQSLLJF-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TP-030-1 is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one

InChI

InChI=1S/C23H22N4O3/c1-25-18-9-5-6-10-20(18)30-15-19(22(25)28)27-12-11-17-14-26(24-21(17)23(27)29)13-16-7-3-2-4-8-16/h2-10,14,19H,11-13,15H2,1H3/t19-/m0/s1

InChI Key

MAHFVAHPQSLLJF-IBGZPJMESA-N

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)N3CCC4=CN(N=C4C3=O)CC5=CC=CC=C5

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)N3CCC4=CN(N=C4C3=O)CC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

TP-030-1: A Deep Dive into its Mechanism of Action as a RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – TP-030-1 has been identified as a potent and selective chemical probe for Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, a form of programmed cell death implicated in a variety of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Inhibition of RIPK1 Kinase Activity

This compound functions as a direct inhibitor of the kinase activity of RIPK1. By binding to RIPK1, this compound prevents the autophosphorylation of the kinase and subsequent phosphorylation of its downstream targets, thereby blocking the signaling cascade that leads to necroptotic cell death.

The necroptosis pathway is a highly regulated process initiated by various stimuli, including tumor necrosis factor (TNF). Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed that can lead to either cell survival or cell death. In scenarios where apoptosis is inhibited, RIPK1, in conjunction with RIPK3, becomes activated and forms a complex known as the necrosome. This complex phosphorylates and activates the mixed-lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis. Activated MLKL translocates to the plasma membrane, leading to membrane disruption and cell death. This compound effectively halts this process by targeting RIPK1 at the apex of the necroptotic signaling cascade.

Signaling Pathway Diagram

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II / Necrosome (Pro-death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TNFa TNF-α TNFa->TNFR1 Binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1_II RIPK1 TRADD->RIPK1_II cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_I RIPK1 cIAP12->RIPK1_I Ubiquitination NFkB NF-κB Activation (Survival) RIPK1_I->NFkB RIPK3 RIPK3 RIPK1_II->RIPK3 Activation/ Phosphorylation RIPK3->RIPK1_II Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Membrane Disruption) pMLKL->Necroptosis Translocation TP0301 This compound TP0301->RIPK1_II Inhibition TR_FRET_Workflow cluster_reagents Reagents RIPK1 Recombinant hRIPK1/mRIPK1 Mix Incubate Reagents RIPK1->Mix Antibody Eu-labeled Antibody Antibody->Mix Tracer Fluorescent Kinase Tracer Tracer->Mix TP0301 This compound (or DMSO) TP0301->Mix Read Read TR-FRET Signal (Excitation: 320 nm Emission: 615 nm & 665 nm) Mix->Read Analyze Calculate Kᵢ / IC₅₀ Read->Analyze HT29_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment Seed Seed HT29 Cells in 96-well plate Adhere Allow cells to adhere (24 hours) Seed->Adhere Pretreat Pre-treat with This compound (or DMSO) Adhere->Pretreat Induce Induce Necroptosis: TNF-α + Smac mimetic + z-VAD-fmk Pretreat->Induce Incubate Incubate (e.g., 24 hours) Induce->Incubate Measure Measure Cell Viability (e.g., CellTiter-Glo®) Incubate->Measure Analyze Calculate IC₅₀ Measure->Analyze

TP-030-1: A Potent RIPK1 Inhibitor in the Necroptosis Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. A key upstream regulator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is essential for the initiation of the necroptotic cascade. TP-030-1 is a chemical probe that has been identified as a potent inhibitor of RIPK1, making it a valuable tool for studying the necroptosis signaling pathway and a potential starting point for the development of therapeutic agents targeting RIPK1-mediated diseases. This document provides a comprehensive technical overview of the role of this compound in the necroptosis signaling pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

The Necroptosis Signaling Pathway and the Role of this compound

The necroptosis pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNFα), that lead to the activation of RIPK1. In the canonical pathway, upon TNFα stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can be polyubiquitinated, leading to pro-survival signaling through NF-κB. However, under conditions where apoptosis is inhibited (e.g., by caspase inhibitors), deubiquitinated RIPK1 can form a cytosolic complex with RIPK3, known as the necrosome or Complex IIb.[1][2]

Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to their activation. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like (MLKL) protein.[2] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can further propagate inflammation.[2]

This compound is a potent and selective inhibitor of the kinase activity of RIPK1. By binding to RIPK1, this compound prevents its autophosphorylation and subsequent activation, thereby blocking the formation of the active necrosome and inhibiting the entire downstream necroptotic signaling cascade. This inhibitory action prevents the phosphorylation of RIPK3 and MLKL, the translocation of MLKL to the plasma membrane, and ultimately, necroptotic cell death.

Quantitative Data

The inhibitory activity of this compound and its negative control, TP-030n, have been characterized in various in vitro and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of this compound and TP-030n against RIPK1 [3]

CompoundTargetAssay TypeParameterValue
This compoundHuman RIPK1TR-FRETKi3.9 nM
This compoundMouse RIPK1TR-FRETIC504.2 µM
TP-030nHuman RIPK1TR-FRETKi6.9 µM
TP-030nMouse RIPK1TR-FRETKi> 10 µM

Table 2: Cellular Potency of this compound in Necroptosis Assay [3]

CompoundCell LineAssayParameterValue
This compoundHT-29 (Human)Necroptosis AssayIC5018 nM

Table 3: Selectivity Profile of this compound [3]

CompoundPanelConcentrationNumber of Kinases TestedSignificant Binding
This compoundTakeda Global Kinase Panel1 µM303None observed
This compound & TP-030nEurofins-Panlabs Screen-68 targetsClean

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RIPK1 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of RIPK1 kinase activity.

  • Principle: The assay measures the phosphorylation of a substrate by RIPK1. A europium (Eu)-labeled anti-tag antibody (donor) binds to the kinase, and a fluorophore-labeled anti-phospho-substrate antibody (acceptor) binds to the phosphorylated substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The TR-FRET signal is proportional to the kinase activity.

  • Materials:

    • Recombinant human RIPK1 enzyme

    • Biotinylated peptide substrate

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

    • Europium-labeled anti-tag antibody (e.g., anti-GST)

    • Allophycocyanin (APC)-labeled anti-phospho-substrate antibody

    • This compound and other test compounds

    • 384-well low-volume microplates

    • TR-FRET plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

    • Add the diluted compounds to the microplate wells.

    • Add the RIPK1 enzyme and biotinylated peptide substrate to the wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a detection mix containing the Eu-labeled and APC-labeled antibodies in a buffer with EDTA.

    • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.

HT-29 Cellular Necroptosis Assay

This protocol describes how to induce and measure the inhibition of necroptosis in the human colon adenocarcinoma cell line HT-29.

  • Principle: HT-29 cells are induced to undergo necroptosis by treatment with a combination of TNFα, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to block apoptosis). Cell death is then quantified by measuring the loss of plasma membrane integrity using a fluorescent dye that is excluded by live cells.

  • Materials:

    • HT-29 cells

    • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

    • Human TNFα

    • Smac mimetic (e.g., birinapant)

    • Pan-caspase inhibitor (e.g., z-VAD-fmk)

    • This compound and other test compounds

    • Cell viability reagent (e.g., CellTox™ Green Cytotoxicity Assay)

    • 96-well clear-bottom black plates

    • Plate reader capable of fluorescence measurement

  • Procedure:

    • Seed HT-29 cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the cells with the diluted compounds for 1 hour.

    • Induce necroptosis by adding a cocktail of TNFα (e.g., 100 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

    • Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

    • Add the cell viability reagent to all wells according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity (e.g., excitation at ~485 nm, emission at ~520 nm).

    • Normalize the data to untreated controls (0% cell death) and cells treated with the necroptosis-inducing cocktail without inhibitor (100% cell death).

    • Plot the percentage of cell death against the compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagram

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Complex I Complex I TRADD TRAF2 cIAP1/2 RIPK1 TNFR1->Complex I RIPK1_deub Deubiquitinated RIPK1 Complex I->RIPK1_deub Deubiquitination Necrosome Necrosome (Complex IIb) RIPK1 (p) RIPK3 (p) RIPK1_deub->Necrosome Recruits RIPK3 MLKL MLKL Necrosome->MLKL Phosphorylates MLKL_p_oligo Phosphorylated Oligomerized MLKL MLKL->MLKL_p_oligo Phosphorylation & Oligomerization Necroptosis Necroptosis MLKL_p_oligo->Necroptosis Membrane Disruption TP0301 This compound TP0301->RIPK1_deub Inhibits Kinase Activity

Caption: Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay start_invitro Prepare Reagents (RIPK1, Substrate, ATP, this compound) incubate_compound Incubate RIPK1 with this compound start_invitro->incubate_compound start_reaction Initiate Kinase Reaction with ATP incubate_compound->start_reaction stop_reaction Stop Reaction and Add Detection Reagents start_reaction->stop_reaction read_plate Read TR-FRET Signal stop_reaction->read_plate analyze_invitro Calculate IC50/Ki read_plate->analyze_invitro start_cellular Seed HT-29 Cells pretreat Pre-treat with this compound start_cellular->pretreat induce_necroptosis Induce Necroptosis (TNFa + Smac mimetic + z-VAD-fmk) pretreat->induce_necroptosis incubate_24h Incubate for 24h induce_necroptosis->incubate_24h add_viability_reagent Add Cell Viability Reagent incubate_24h->add_viability_reagent read_fluorescence Measure Fluorescence add_viability_reagent->read_fluorescence analyze_cellular Calculate IC50 read_fluorescence->analyze_cellular

References

TP-030-1: A Potent RIPK1 Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TP-030-1 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical signaling node in the regulation of inflammation and cell death.[1][2] RIPK1's kinase activity is a key driver of inflammatory processes, making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the function of this compound in inflammation, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of RIPK1 Kinase Activity

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of RIPK1.[1][2] RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. In its scaffold function, it contributes to the activation of the pro-survival NF-κB pathway. However, upon specific cellular stresses, such as TNFα stimulation in the absence of pro-survival signals, the kinase activity of RIPK1 is unleashed, leading to two distinct forms of programmed cell death: apoptosis and necroptosis. Both of these cell death pathways can contribute to inflammation. By inhibiting the kinase function of RIPK1, this compound can modulate these inflammatory processes.

Quantitative Data

The following tables summarize the in vitro and cellular potency of this compound and its negative control, TP-030n.

Table 1: In Vitro Potency of this compound and Negative Control TP-030n against RIPK1 [1][2]

CompoundTargetAssay TypeKi (nM)IC50 (µM)
This compound human RIPK1TR-FRET3.9-
This compound mouse RIPK1TR-FRET-4.2
TP-030n human RIPK1TR-FRET6900-
TP-030n mouse RIPK1TR-FRET>10-

Table 2: Cellular Potency of this compound in a Necroptosis Assay [1][2]

CompoundCell LineAssayIC50 (nM)
This compound HT-29Necroptosis18

Signaling Pathways

The following diagram illustrates the central role of RIPK1 in TNFα-induced signaling and the point of intervention for this compound.

RIPK1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex I Complex I (Pro-survival) TNFR1->Complex I Complex II Complex II (Pro-death) TNFR1->Complex II RIPK1_scaffold RIPK1 (scaffold) Complex I->RIPK1_scaffold NFkB_activation NF-κB Activation RIPK1_scaffold->NFkB_activation Gene_Expression Pro-inflammatory Gene Expression NFkB_activation->Gene_Expression RIPK1_kinase RIPK1 (kinase activity) Complex II->RIPK1_kinase Apoptosis Apoptosis RIPK1_kinase->Apoptosis Necroptosis Necroptosis RIPK1_kinase->Necroptosis TP0301 This compound TP0301->RIPK1_kinase Inflammation Inflammation Apoptosis->Inflammation Necroptosis->Inflammation

Caption: this compound inhibits RIPK1 kinase activity, blocking pro-death signaling.

Experimental Protocols

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is a general method for assessing the inhibitory activity of compounds against RIPK1 kinase.

Materials:

  • Recombinant human or mouse RIPK1 enzyme

  • TR-FRET compatible kinase substrate (e.g., a biotinylated peptide)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound and TP-030n (negative control)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of this compound and TP-030n in DMSO. Further dilute the compounds in assay buffer.

  • Add the diluted compounds to the microplate wells.

  • Add the RIPK1 enzyme and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

  • Calculate the TR-FRET ratio and determine the Ki or IC50 values by fitting the data to a dose-response curve.

Cellular Necroptosis Assay in HT-29 Cells

This protocol describes a method to assess the ability of this compound to inhibit TNFα-induced necroptosis in the human colon adenocarcinoma cell line HT-29.[3]

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNFα

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound and TP-030n

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound or TP-030n for 1 hour.

  • Induce necroptosis by adding a combination of TNFα (e.g., 100 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).

  • Incubate the cells for 24 hours.

  • Measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.

  • Normalize the data to untreated controls and calculate the IC50 value for this compound.

Necroptosis_Assay_Workflow Seed_Cells Seed HT-29 cells in 96-well plate Pretreat Pre-treat with this compound or TP-030n Seed_Cells->Pretreat Induce_Necroptosis Add TNFα + SMAC mimetic + z-VAD-FMK Pretreat->Induce_Necroptosis Incubate Incubate for 24 hours Induce_Necroptosis->Incubate Measure_Viability Measure cell viability (e.g., CellTiter-Glo®) Incubate->Measure_Viability Analyze_Data Calculate IC50 value Measure_Viability->Analyze_Data

Caption: Workflow for the HT-29 necroptosis cell-based assay.

Western Blot Analysis of NF-κB Pathway Activation

This protocol outlines a general procedure to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway, such as IκBα and p65.

Materials:

  • Cells responsive to TNFα (e.g., macrophages, epithelial cells)

  • TNFα

  • This compound and TP-030n

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Pre-treat cells with this compound or TP-030n for 1 hour.

  • Stimulate cells with TNFα for a short period (e.g., 15-30 minutes).

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Studies

While specific in vivo efficacy data for this compound is not yet widely published, the EUbOPEN chemical probe datasheet indicates its suitability for in vivo use in mice.[1][2] Studies with other selective RIPK1 inhibitors have demonstrated efficacy in various animal models of inflammatory diseases, including colitis and rheumatoid arthritis, suggesting the therapeutic potential of this class of compounds.[4] Future research will likely focus on evaluating the in vivo efficacy of this compound in these and other relevant disease models.

Conclusion

This compound is a valuable research tool for investigating the role of RIPK1 in inflammatory processes. Its high potency and selectivity make it a suitable chemical probe for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of RIPK1 inhibition in a variety of inflammatory and autoimmune diseases. The availability of a well-characterized negative control, TP-030n, further enhances the rigor of such investigations.

References

TP-030-1: A Technical Guide to a Chemical Probe for Investigating RIPK1 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, pathways increasingly implicated in the pathogenesis of major neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis.[1][2] The kinase activity of RIPK1, in particular, is a key driver of necroptosis, a lytic and inflammatory form of cell death.[1][3] This technical guide provides an in-depth overview of TP-030-1, a potent and selective chemical probe for human RIPK1, designed to facilitate research into the therapeutic potential of RIPK1 inhibition.[4] We detail its biochemical and cellular activity, provide established experimental protocols for its use, and illustrate the core signaling pathways it modulates.

Introduction to this compound

This compound is a small molecule inhibitor of RIPK1, developed as a chemical probe to enable rigorous investigation of RIPK1's role in cellular signaling and disease.[4] Its utility is enhanced by the availability of a structurally similar but biologically inactive negative control, TP-030n, which is crucial for distinguishing on-target from off-target effects. RIPK1's position as a key mediator of cell fate in response to inflammatory stimuli, such as those from the TNF receptor superfamily, makes it a compelling target for neurodegenerative diseases where neuroinflammation and neuronal death are hallmark features.[5][6] Inhibition of RIPK1 has been shown in preclinical models to be neuroprotective, reducing inflammation and preventing neuronal loss.[7]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The data is summarized below for clear comparison.

Table 1: In Vitro Biochemical Potency of this compound
Target Parameter
Human RIPK1 (hRIPK1)Kᵢ = 3.9 nM
Mouse RIPK1 (mRIPK1)IC₅₀ = 4.2 µM
Assay Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Table 2: Cellular Potency of this compound
Cell Line Assay
Human Colon Adenocarcinoma (HT-29)Necroptosis Assay
Method: Inhibition of TNF-α, Smac mimetic, and z-VAD-fmk induced cell death

Core Signaling Pathway: RIPK1-Mediated Necroptosis

This compound inhibits the kinase activity of RIPK1, which is a critical step in the execution of necroptosis. The binding of ligands like TNF-α to their receptors can trigger the formation of different protein complexes that determine the cell's fate. In the absence of caspase-8 activity, RIPK1 can auto-phosphorylate and recruit RIPK3, leading to the formation of a functional necrosome.[2] This complex then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death.[2]

RIPK1_Signaling TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I (Survival / Pro-inflammatory) TNFR1->Complex_I recruits NFkB NF-κB Activation Complex_I->NFkB RIPK1 RIPK1 Complex_I->RIPK1 contains Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb forms TP0301 This compound TP0301->RIPK1 inhibits (kinase activity) MLKL MLKL Complex_IIb->MLKL phosphorylates RIPK3 RIPK3 RIPK3->Complex_IIb forms pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Membrane Disruption) pMLKL->Necroptosis

Caption: RIPK1 signaling pathway leading to Necroptosis.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols serve as a starting point for researchers to design their own experiments.

TR-FRET Kinase Assay (Biochemical Potency)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Principle: The assay uses a terbium-labeled antibody that recognizes a phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing terbium (donor) and fluorescein (acceptor) into close proximity. Excitation of terbium results in fluorescence resonance energy transfer (FRET) to fluorescein, generating a signal. An inhibitor prevents substrate phosphorylation, leading to a decrease in the TR-FRET signal.[8][9]

Workflow Diagram:

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare Assay Plate with this compound dilutions C 3. Add Kinase/Substrate Mix to assay plate A->C B 2. Prepare Kinase/Substrate Mix (RIPK1, Fluorescein-Substrate, ATP) B->C D 4. Incubate (e.g., 60 min at room temp) C->D E 5. Stop Reaction (EDTA) & Add Detection Mix (Terbium-Ab) D->E F 6. Incubate (e.g., 30-60 min at room temp) E->F G 7. Read Plate (TR-FRET Signal) F->G Necroptosis_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout A 1. Seed HT-29 Cells in 96-well plate B 2. Incubate (e.g., 24h to allow adherence) A->B C 3. Pre-treat with this compound (e.g., 1 hour) B->C D 4. Add Necroptosis Inducers (TNFα + Smac Mimetic + z-VAD-fmk) C->D E 5. Incubate (e.g., 18-24 hours) D->E F 6. Measure Cell Viability (e.g., LDH release assay or CellTiter-Glo®) E->F G 7. Analyze Data (Calculate IC₅₀) F->G

References

TP-030-1: A Technical Guide to a Potent and Selective Chemical Probe for RIPK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, pivoting between survival signaling and the inflammatory cell death pathway known as necroptosis.[1][2] Its kinase activity is a key driver in the formation of the necrosome, a signaling complex that executes this lytic form of cell death.[3] Given its central role in a variety of pathologies, including inflammatory diseases, neurodegenerative conditions, and ischemic injury, RIPK1 is a significant target for therapeutic intervention.[4][5] This guide provides a comprehensive technical overview of TP-030-1, a potent and selective chemical probe designed to facilitate the study of RIPK1 kinase-dependent signaling.

Overview of this compound

This compound is a highly valuable tool for interrogating the function of RIPK1.[5] It is accompanied by a structurally similar but biologically inactive negative control, TP-030n , and an orthogonal chemical probe, TP-030-2 , which allows for the validation of experimental findings.[4] The recommended concentration for cellular assays is 100 nM.[4]

Data Presentation: Quantitative Profile

The efficacy and selectivity of a chemical probe are paramount. The following tables summarize the quantitative data for this compound and its associated control and orthogonal compounds.

Table 1: In Vitro Potency and Selectivity

CompoundTargetPotency (Human)Potency (Mouse)Selectivity Notes
This compound RIPK1Kᵢ = 3.9 nM[4][5]IC₅₀ = 4.2 µM[4][5]No significant binding observed at 1 µM for 303 kinases.[4]
TP-030n (Negative Control)RIPK1Kᵢ = 6.9 µM[4]Kᵢ > 10 µM[4]Clean in a screen of 68 targets.[4]
TP-030-2 (Orthogonal Probe)RIPK1Kᵢ = 0.43 nM[6][7]IC₅₀ = 100 nM[6]No significant binding observed at 1 µM for 303 kinases.[7]
Assays: Potency was determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. Selectivity was assessed using the Takeda Global Kinase Panel and the Eurofins-Panlabs screen.[4]

Table 2: Cellular Activity

CompoundAssayCell LineCellular Potency (IC₅₀)
This compound Necroptosis AssayHT2918 nM[4][5]
TP-030-2 Necroptosis AssayHT291.3 nM[6]
The HT29 necroptosis assay measures the ability of a compound to inhibit induced necroptotic cell death.

RIPK1 Signaling and the Mechanism of Action of this compound

This compound exerts its effect by directly inhibiting the kinase activity of RIPK1. This action prevents the downstream signaling cascade that leads to necroptosis. The diagram below illustrates the TNF-α induced necroptosis pathway and the intervention point of this compound.

Upon stimulation by Tumor Necrosis Factor-alpha (TNF-α), TNFR1 recruits RIPK1 and other proteins to form Complex I, which typically promotes cell survival via NF-κB signaling.[8][9] However, when components of Complex I are deubiquitinated, or under conditions where apoptosis is inhibited (e.g., by caspase-8 inhibition), RIPK1 can transition to form a cytosolic pro-death complex.[8][10] This leads to the formation of the necrosome (Complex IIb), where RIPK1 kinase activity is essential for the recruitment and phosphorylation of RIPK3.[11][12] Activated RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis, which oligomerizes and translocates to the plasma membrane, causing cell lysis.[8][9] this compound's inhibition of RIPK1's kinase function blocks this entire downstream cascade.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I cluster_complex_II Complex IIb (Necrosome) receptor TNFR1 complex_I TRADD, TRAF2/5, cIAP1/2, LUBAC receptor->complex_I kinase_ripk1_c1 RIPK1 (Scaffold) receptor->kinase_ripk1_c1 Recruitment ligand TNF-α ligand->receptor complex complex kinase kinase effector MLKL death_outcome Necroptosis effector->death_outcome Oligomerization & Membrane Disruption outcome Cell Survival inhibitor This compound kinase_ripk1_c2 RIPK1 (Kinase Active) inhibitor->kinase_ripk1_c2 kinase_ripk1_c1->outcome NF-κB Activation kinase_ripk1_c1->kinase_ripk1_c2 Transition & Kinase Activation kinase_ripk3 RIPK3 kinase_ripk1_c2->kinase_ripk3 Recruits & Phosphorylates kinase_ripk3->effector Phosphorylates Workflow_Necroptosis_Assay start Day 1: Seed HT29 cells in 96-well plate incubate1 Incubate overnight (37°C, 5% CO2) start->incubate1 pretreat Day 2: Pre-treat cells with This compound & z-VAD-fmk incubate1->pretreat induce Induce necroptosis with TNF-α pretreat->induce incubate2 Incubate for 24 hours induce->incubate2 measure Add viability reagent (e.g., Sytox Green) incubate2->measure read Read plate (Fluorescence/Luminescence) measure->read analyze Analyze data and calculate IC50 read->analyze

References

Foundational Research on TP-030-1 and Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the foundational research surrounding the investigational compound TP-030-1 and its effects on cellular demise. The information presented herein is intended for an audience with a professional background in biomedical research and drug development. Due to the nascent stage of research on this compound, this document focuses on compiling and contextualizing the currently available preclinical data.

Quantitative Data Summary

At present, publicly accessible research on this compound does not contain extensive quantitative data regarding its effects on cell death. The following table represents a structured summary of the type of data that is anticipated to be generated in forthcoming studies. This structure is provided as a template for the organization and comparison of future findings.

Table 1: Anticipated Quantitative Data for this compound-Mediated Cell Death

ParameterCell Line(s)This compound Concentration(s)Time Point(s)Observed EffectReference
IC50 (Cell Viability) e.g., HeLa, JurkatRange (e.g., nM to µM)e.g., 24h, 48h, 72hN/A(Forthcoming)
Apoptosis Assay (% Annexin V+) e.g., A549Specific IC50 multiplee.g., 24h, 48hN/A(Forthcoming)
Caspase-3/7 Activity e.g., MCF-7Specific IC50 multiplee.g., 12h, 24hN/A(Forthcoming)
Mitochondrial Membrane Potential e.g., SH-SY5YSpecific IC50 multiplee.g., 6h, 12h, 24hN/A(Forthcoming)
Reactive Oxygen Species (ROS) Level e.g., HepG2Specific IC50 multiplee.g., 1h, 3h, 6hN/A(Forthcoming)

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not yet available in the public domain. However, based on standard methodologies in cell death research, the following outlines the likely experimental workflows that will be employed.

Cell Viability Assay (MTS/MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for specified time periods (e.g., 24, 48, 72 hours).

  • Reagent Incubation: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at concentrations relative to its IC50 value.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

As the specific molecular targets and signaling pathways of this compound are currently under investigation, the following diagrams represent hypothetical models based on common mechanisms of drug-induced cell death.

G cluster_0 Hypothetical Signaling Pathway for this compound This compound This compound Cellular Target(s) Cellular Target(s) This compound->Cellular Target(s) Signal Transduction Cascade Signal Transduction Cascade Cellular Target(s)->Signal Transduction Cascade Effector Caspases Effector Caspases Signal Transduction Cascade->Effector Caspases Apoptosis Apoptosis Effector Caspases->Apoptosis

Caption: A potential signaling cascade initiated by this compound leading to apoptosis.

G cluster_1 General Experimental Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Endpoint Assays Endpoint Assays This compound Treatment->Endpoint Assays Data Analysis Data Analysis Endpoint Assays->Data Analysis Results Results Data Analysis->Results

Caption: A generalized workflow for in vitro studies of this compound.

Conclusion

The foundational research on this compound is in its preliminary stages. While a comprehensive understanding of its mechanism of action in inducing cell death is not yet fully elucidated, the frameworks presented in this guide offer a structured approach to organizing and interpreting future research findings. As more data becomes available, this technical guide will be updated to reflect the evolving knowledge base surrounding this compound. Researchers are encouraged to utilize the provided templates for data presentation and to consider the outlined experimental protocols in their study designs.

TP-030-1: A Technical Guide to a Potent and Selective RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis. Its pivotal role in these processes makes it a compelling therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. This technical guide provides an in-depth overview of TP-030-1, a potent and selective small-molecule inhibitor of RIPK1. This document outlines the compound's biochemical and cellular activity, selectivity, and preclinical efficacy, supported by detailed experimental protocols and visual representations of the relevant biological pathways and experimental workflows.

Core Compound Profile: this compound

This compound is a chemical probe belonging to the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine class of RIPK1 inhibitors. It is a highly potent, orally available, and brain-penetrating molecule. In seminal research, this compound is also referred to as compound 22.

Chemical Structure:

  • IUPAC Name: (S)-3-(2-benzyl-7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydrobenzo[b][1][2]oxazepin-4(5H)-one

  • Molecular Formula: C₂₃H₂₂N₄O₃

  • Molecular Weight: 402.45 g/mol

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, TP-030n.

Table 1: In Vitro and Cellular Potency of this compound

ParameterSpeciesAssayValueReference
Ki HumanTR-FRET3.9 nM[1]
IC₅₀ MurineKinase Assay4.2 µM[1]
IC₅₀ Human (HT-29 cells)Necroptosis Assay18 nM[1]

Table 2: Kinase Selectivity Profile of this compound

Kinase PanelNumber of KinasesConcentration TestedResultsReference
Takeda Global Kinase Panel3031 µMNo significant binding observed[1]
Eurofins-Panlabs Panel68Not specifiedClean for this compound and TP-030n[1]

Table 3: In Vivo Pharmacokinetics of this compound (Compound 22) in Mice

Route of AdministrationDoseCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (h·ng/mL)Bioavailability (%)Brain/Plasma Ratio (2h)Reference
Intravenous1 mg/kg--1300--[3]
Oral3 mg/kg9482.056901461.1[3]

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in TNF-α-induced signaling, leading to either cell survival (via NF-κB activation) or cell death (apoptosis or necroptosis). This compound inhibits the kinase activity of RIPK1, thereby blocking the necroptotic pathway.

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_complex_I Complex I cluster_survival Cell Survival cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_I RIPK1 cIAP1/2->RIPK1_I Ubiquitination NF-kB NF-kB RIPK1_I->NF-kB Activation Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) RIPK1_I->Complex_IIa Deubiquitination Apoptosis_outcome Apoptosis Complex_IIa->Apoptosis_outcome Complex_IIb Necrosome (RIPK1, RIPK3, MLKL) Complex_IIa->Complex_IIb Caspase-8 inhibition Necroptosis_outcome Necroptosis Complex_IIb->Necroptosis_outcome This compound This compound This compound->Complex_IIb Inhibits TNF-alpha TNF-alpha TNF-alpha->TNFR1

Caption: RIPK1 signaling cascade upon TNF-α stimulation.

Experimental Workflow for Kinase Inhibition Assay

The potency of this compound against RIPK1 is determined using a biochemical kinase assay. The following diagram outlines a typical workflow for such an experiment.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (RIPK1 enzyme, buffer, ATP, this compound) Start->Prepare_Reagents Serial_Dilution Create serial dilutions of this compound Prepare_Reagents->Serial_Dilution Plate_Setup Add enzyme, buffer, and this compound to assay plate Serial_Dilution->Plate_Setup Initiate_Reaction Add ATP to start the kinase reaction Plate_Setup->Initiate_Reaction Incubation Incubate at room temperature Initiate_Reaction->Incubation Stop_Reaction Stop reaction and detect signal (e.g., TR-FRET, luminescence) Incubation->Stop_Reaction Data_Acquisition Read plate on a microplate reader Stop_Reaction->Data_Acquisition Data_Analysis Calculate % inhibition and determine IC₅₀/Ki Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining RIPK1 kinase inhibition.

Experimental Workflow for Cellular Necroptosis Assay

To assess the efficacy of this compound in a cellular context, a necroptosis assay is performed. The workflow for this assay is depicted below.

Necroptosis_Assay_Workflow Start Start Cell_Culture Culture HT-29 cells Start->Cell_Culture Plate_Cells Seed cells in a multi-well plate Cell_Culture->Plate_Cells Pre-treatment Pre-treat cells with this compound at various concentrations Plate_Cells->Pre-treatment Induce_Necroptosis Induce necroptosis with TNF-α, Smac mimetic, and a pan-caspase inhibitor (TSZ) Pre-treatment->Induce_Necroptosis Incubation Incubate for 24-48 hours Induce_Necroptosis->Incubation Measure_Viability Measure cell viability (e.g., CellTiter-Glo) Incubation->Measure_Viability Data_Analysis Calculate % protection and determine IC₅₀ Measure_Viability->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cellular necroptosis assay.

Detailed Experimental Protocols

RIPK1 Kinase Inhibition Assay (TR-FRET)

This protocol is adapted from methodologies used for characterizing RIPK1 inhibitors.

Materials:

  • Recombinant human RIPK1 (N-terminal 1-375 amino acids)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT

  • ATP solution

  • RIPK1 substrate (e.g., myelin basic protein)

  • Europium-labeled anti-phospho-serine antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • This compound and control compounds

  • 384-well low-volume white assay plates

Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO. Further dilute the compounds in the assay buffer.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add 4 µL of the RIPK1 enzyme solution (final concentration ~0.5 nM) to each well.

  • Initiate the kinase reaction by adding 4 µL of a mixture of ATP (final concentration at Km) and biotinylated substrate to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of stop solution containing EDTA, the Europium-labeled antibody, and the APC-labeled streptavidin.

  • Incubate for an additional 60 minutes at room temperature to allow for the development of the FRET signal.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to that at 615 nm.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the Ki value using the Cheng-Prusoff equation.

Cellular Necroptosis Assay in HT-29 Cells

This protocol describes the induction and inhibition of necroptosis in the human colon adenocarcinoma cell line, HT-29.

Materials:

  • HT-29 cells

  • McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Human TNF-α

  • Smac mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound and control compounds

  • 96-well clear-bottom white assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed HT-29 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add 50 µL of the medium containing the desired concentrations of the inhibitor.

  • Incubate the cells with the compound for 1 hour at 37°C in a CO₂ incubator.

  • Prepare a 2X solution of the necroptosis-inducing cocktail containing human TNF-α (final concentration 20 ng/mL), Smac mimetic (final concentration 100 nM), and z-VAD-fmk (final concentration 20 µM) in the cell culture medium.

  • Add 50 µL of the 2X necroptosis-inducing cocktail to each well.

  • Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions to measure cell viability based on ATP levels.

  • Measure the luminescence using a plate reader.

  • Calculate the percent protection from necroptosis for each compound concentration relative to the vehicle-treated and necroptosis-induced controls, and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, a neuroinflammatory disease.

Animal Model:

  • Female C57BL/6 mice (8-10 weeks old)

Induction of EAE:

  • Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA).

  • On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.

Treatment:

  • Treatment with this compound (10 mg/kg, administered orally twice daily) or vehicle is initiated at the onset of clinical signs of EAE.[3]

  • Mice are monitored daily for clinical signs of disease and body weight. Clinical signs are scored on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund.

Outcome Measures:

  • Daily clinical score

  • Body weight change

  • Histopathological analysis of the spinal cord for inflammation and demyelination at the end of the study.

Conclusion

This compound is a highly potent and selective RIPK1 inhibitor with excellent in vitro and cellular activity. Its favorable pharmacokinetic properties, including oral bioavailability and brain penetration, make it a valuable tool for preclinical research into the role of RIPK1 in various disease models. The data presented in this technical guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers in the field of drug discovery and development targeting RIPK1-mediated pathologies.

References

Methodological & Application

Application Notes and Protocols for TP-030-1: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of TP-030-1, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The following sections detail the mechanism of action, quantitative data, and experimental procedures for utilizing this compound and its corresponding negative control, TP-030n, in biochemical and cell-based assays.

Introduction

This compound is a chemical probe designed to target RIPK1, a serine/threonine kinase that plays a critical role in regulating cellular necroptosis, a form of programmed cell death.[1] Dysregulation of the necroptotic pathway has been implicated in a variety of human pathologies, including inflammatory diseases and neurodegenerative disorders, making RIPK1 an attractive therapeutic target. This compound offers a valuable tool for investigating the physiological and pathological roles of RIPK1. A structurally related but inactive compound, TP-030n, is available as a negative control for these studies.[1]

Mechanism of Action

This compound functions as a direct inhibitor of the kinase activity of RIPK1. By binding to RIPK1, this compound prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of its downstream substrates, such as Mixed Lineage Kinase Domain-Like (MLKL). This inhibition effectively blocks the execution of the necroptotic cell death program.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound and its negative control, TP-030n.

Table 1: In Vitro Biochemical Potency of this compound and TP-030n against RIPK1

CompoundTargetAssay TypeK_i_ (nM)IC_50_ (µM)
This compoundhuman RIPK1TR-FRET3.9-
This compoundmouse RIPK1TR-FRET-4.2
TP-030nhuman RIPK1TR-FRET6900-
TP-030nmouse RIPK1TR-FRET-> 10

Table 2: Cellular Activity of this compound in HT29 Necroptosis Assay

CompoundCell LineAssay TypeIC_50_ (nM)
This compoundHT29Necroptosis Inhibition18

Table 3: Selectivity Profile of this compound

Kinase Panel ScreenedNumber of KinasesConcentration Tested (µM)Results
Takeda Global Kinase Panel3031No significant binding
Eurofins-Panlabs Screen68-Clean

Experimental Protocols

RIPK1 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on RIPK1 kinase.

Materials:

  • Recombinant human RIPK1 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • This compound and TP-030n

  • 384-well low-volume microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound and TP-030n in DMSO and then dilute in Assay Buffer.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the RIPK1 enzyme and the biotinylated peptide substrate in Assay Buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in Assay Buffer.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding 5 µL of a detection mix containing EDTA, Europium-labeled anti-phospho-substrate antibody, and SA-APC in a TR-FRET buffer.

  • Incubate for 1 hour at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to 620 nm. The inhibitory activity is determined by the decrease in the TR-FRET signal.

HT29 Necroptosis Assay

This cell-based assay evaluates the ability of this compound to inhibit necroptosis induced in the human colon adenocarcinoma cell line, HT29.

Materials:

  • HT29 cells (ATCC HTB-38)

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Human Tumor Necrosis Factor-alpha (TNF-α)

  • Smac mimetic (e.g., BV6 or birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound and TP-030n

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® or similar ATP-based assay) or Propidium Iodide (PI) for flow cytometry

  • Luminometer or flow cytometer

Procedure:

  • Seed HT29 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and TP-030n in cell culture medium.

  • Pre-treat the cells with the compound dilutions for 1 hour.

  • Induce necroptosis by adding a cocktail of TNF-α (e.g., 100 ng/mL), Smac mimetic (e.g., 1 µM), and z-VAD-fmk (e.g., 20 µM) to the wells.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell viability using an ATP-based luminescence assay according to the manufacturer's protocol, or by staining with Propidium Iodide and analyzing with a flow cytometer.

  • For the ATP-based assay, a higher luminescence signal indicates greater cell viability and thus inhibition of necroptosis. For PI staining, a lower percentage of PI-positive cells indicates inhibition of necroptotic cell death.

Mandatory Visualizations

RIPK1_Signaling_Pathway RIPK1-Mediated Necroptosis Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding Complex I Complex I TNFR1->Complex I Recruitment RIPK1 RIPK1 Complex I->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome Phospho-MLKL Phospho-MLKL MLKL->Phospho-MLKL Oligomerization Necrosome->MLKL Necroptosis Necroptosis Phospho-MLKL->Necroptosis Membrane Pore Formation This compound This compound This compound->RIPK1 Inhibition

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound.

Experimental_Workflow In Vitro Experimental Workflow for this compound cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Assay_Setup 1. Prepare Reagents (Enzyme, Substrate, ATP, this compound) Incubation 2. Kinase Reaction Assay_Setup->Incubation Detection 3. TR-FRET Signal Measurement Incubation->Detection Data_Analysis_Bio 4. Calculate Ki / IC50 Detection->Data_Analysis_Bio Cell_Seeding 1. Seed HT29 Cells Compound_Treatment 2. Pre-treat with this compound Cell_Seeding->Compound_Treatment Necroptosis_Induction 3. Induce Necroptosis (TNF-alpha, Smac mimetic, z-VAD-fmk) Compound_Treatment->Necroptosis_Induction Cell_Incubation 4. Incubate for 24h Necroptosis_Induction->Cell_Incubation Viability_Assay 5. Measure Cell Viability Cell_Incubation->Viability_Assay Data_Analysis_Cell 6. Calculate IC50 Viability_Assay->Data_Analysis_Cell

Caption: Workflow for biochemical and cellular characterization of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TP-030-1, a potent and selective chemical probe for Receptor-Interacting Protein Kinase 1 (RIPK1), in various cell culture assays.

Introduction

This compound is a chemical probe that potently inhibits human RIPK1, a crucial upstream regulator of necroptosis.[1] RIPK1 is a serine/threonine kinase involved in cellular pathways related to inflammation, apoptosis, and necroptosis. Its dysregulation is associated with a variety of pathologies, including ischemic injury, inflammatory conditions, and neurodegenerative diseases.[1] this compound provides a valuable tool for investigating the cellular functions of RIPK1 and for preclinical studies targeting necroptosis. For robust experimental design, it is recommended to use this compound in conjunction with its corresponding negative control, TP-030n, which is inactive against RIPK1.[1]

Quantitative Data: Potency and Recommended Concentrations

The following table summarizes the key quantitative data for this compound and its negative control, TP-030n. This data is essential for determining the appropriate concentration range for your specific cell culture experiments.

CompoundTargetAssay TypeCell Line/SystemPotency/ConcentrationReference
This compound Human RIPK1TR-FRET (in vitro)-Kᵢ = 3.9 nM[1]
Mouse RIPK1TR-FRET (in vitro)-IC₅₀ = 4.2 µM[1]
Human RIPK1Necroptosis AssayHT29IC₅₀ = 18 nM[1]
General UseCell-Based AssaysVariousRecommended: 100 nM[1]
TP-030n Human RIPK1TR-FRET (in vitro)-Kᵢ = 6.9 µM[1]
(Negative Control)Mouse RIPK1TR-FRET (in vitro)-Kᵢ > 10 µM[1]

Signaling Pathway of RIPK1 in Necroptosis

This compound inhibits RIPK1 kinase activity, which is a critical step in the necroptosis signaling cascade. The diagram below illustrates the simplified pathway, highlighting the role of RIPK1 and the point of inhibition by this compound.

RIPK1_Pathway cluster_stimulus Stimulus cluster_complex Signaling Complex cluster_outcome Cellular Outcome Stimulus e.g., TNFα TNFR TNFR1 Stimulus->TNFR Binds RIPK1 RIPK1 TNFR->RIPK1 Recruits & Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Executes TP0301 This compound TP0301->RIPK1 Inhibits

Caption: RIPK1-mediated necroptosis pathway and this compound inhibition.

Experimental Protocols

4.1. General Guidelines

  • Reagent Preparation: Prepare a stock solution of this compound and the negative control TP-030n in dimethyl sulfoxide (DMSO).[1] A common stock concentration is 10 mM. Store stock solutions at -20°C. To avoid repeated freeze-thaw cycles, create smaller aliquots.[1] The final DMSO concentration in cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Culture: Culture cells in appropriate media and conditions. Ensure cells are healthy and in the logarithmic growth phase before starting any experiment.

4.2. Experimental Workflow Overview

The following diagram outlines a general workflow for conducting cell-based assays with this compound.

Experimental_Workflow A 1. Seed Cells in Assay Plate B 2. Cell Adherence (Incubate 18-24h) A->B D 4. Treat Cells (Add compounds) B->D C 3. Prepare Drug Dilutions (this compound & Control) C->D E 5. Incubate (Desired time period) D->E F 6. Perform Assay (e.g., Viability, Apoptosis) E->F G 7. Data Acquisition (e.g., Plate Reader, Flow Cytometer) F->G H 8. Data Analysis (Calculate IC50, etc.) G->H

Caption: General workflow for cell culture assays using this compound.

4.3. Protocol 1: Cell Viability Assay (MTT-Based)

This protocol measures the metabolic activity of cells as an indicator of cell viability. It can be used to determine the cytotoxic effects of inducing necroptosis and the protective effect of this compound.

Materials:

  • 96-well clear flat-bottom plates

  • Cells of interest (e.g., HT29)

  • Complete culture medium

  • This compound and TP-030n (10 mM stocks in DMSO)

  • Necroptosis-inducing agent (e.g., TNFα + Smac mimetic + Z-VAD-FMK)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[2]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Treatment:

    • Prepare serial dilutions of this compound and TP-030n in culture medium.

    • Pre-treat cells by adding the desired concentrations of this compound or the negative control. A recommended starting concentration is 100 nM.[1]

    • After a short pre-incubation period (e.g., 1 hour), add the necroptosis-inducing agent to the appropriate wells.

    • Include controls: untreated cells, cells with DMSO vehicle only, and cells with the inducing agent only.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine the IC₅₀ value of the inducing agent in the presence and absence of this compound.

4.4. Protocol 2: Necroptosis/Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic/necroptotic cells. It is ideal for quantifying the specific mode of cell death inhibited by this compound.

Materials:

  • 6-well plates or T25 flasks

  • Cells of interest

  • This compound and TP-030n

  • Necroptosis-inducing agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the necroptosis-inducing agent in the presence or absence of this compound (e.g., 100 nM) or TP-030n for the desired time.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (dead) cells.

    • Wash the adherent cells with PBS and detach them using trypsin or a gentle cell scraper.

    • Combine the detached cells with their corresponding supernatant.

  • Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[5]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution (e.g., 100 µg/mL working solution).[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][7]

  • Dilution: Add 400 µL of 1X Annexin Binding Buffer to each tube.[6]

  • Data Acquisition: Analyze the samples on a flow cytometer as soon as possible.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/Necroptotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells (from injury): Can be Annexin V-negative and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on preventing necroptotic cell death (a shift from the Annexin V+/PI+ population to the live population).

References

Application Note and Protocol: Preparation of TP-030-1 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals working with the RIPK1 inhibitor, TP-030-1.

Abstract: This protocol provides a detailed methodology for the preparation, storage, and handling of a this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results. This compound is a potent and selective chemical probe for Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1), a key regulator of cellular necroptosis.[1] Proper preparation of stock solutions is the first critical step for its use in in-vitro and in-vivo assays.

Compound and Solvent Information

Quantitative data for this compound and the solvent DMSO are summarized below. It is important to note that the molecular weight can vary slightly between batches due to hydration, which may require adjustments to these calculations.[2]

ParameterValueReference
Compound Name This compound[1][2]
Chemical Formula C₂₃H₂₂N₄O₃[2]
Molecular Weight 402.45 g/mol (Typical)[2]
Target RIPK1 (Receptor-Interacting Serine/Threonine Kinase 1)[1]
Appearance Solid powder[2]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1]
Maximum Solubility in DMSO ≥ 10 mM[1]
Recommended Stock Conc. 10 mM[1]
Powder Storage Short-term (days-weeks): 0 - 4°C; Long-term (months-years): -20°C[2]
Stock Solution Storage Short-term (days-weeks): 0 - 4°C; Long-term (months): -20°C[1][2]

Safety Precautions

  • This compound: The toxicological properties of this compound have not been fully investigated. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.

  • DMSO: Dimethyl sulfoxide is an excellent solvent that can readily penetrate the skin and may carry dissolved compounds with it.[3] Direct contact should be avoided. It is also hygroscopic and has a freezing point of 18.5°C (65.3°F), meaning it may be solid at room temperature.[4] If frozen, it can be thawed in a warm water bath.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, for difficult-to-dissolve compounds)

3.2. Calculation of Required Mass

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

For a 10 mM stock solution with a molecular weight of 402.45 g/mol :

Mass (mg) = 10 mM × Final Volume (mL) × 402.45 / 1000 = 4.0245 × Final Volume (mL)

The table below provides pre-calculated mass and volume values for preparing common stock concentrations.[2]

Desired Stock ConcentrationMass of this compoundVolume of DMSO to Add
10 mM 1 mg0.248 mL (248 µL)
10 mM 5 mg1.242 mL
10 mM 10 mg2.485 mL

3.3. Step-by-Step Procedure

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh: Carefully weigh the desired amount of this compound powder (e.g., 1 mg) and place it into a sterile microcentrifuge tube or vial.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO (e.g., 248 µL for 1 mg of powder to make a 10 mM solution) to the tube containing the powder.

  • Dissolve: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution if necessary.[5]

  • Visual Inspection: Visually confirm that no particulates are visible in the solution. The solution should be clear.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1][6] The volume of each aliquot should be appropriate for a typical experiment.

  • Label and Store: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots at -20°C for long-term storage.[1]

Storage and Stability

  • Powder: Store the solid compound in a dry, dark environment at -20°C for long-term stability (months to years).[2]

  • DMSO Stock Solution: Store the aliquoted stock solution at -20°C.[1] It is recommended to use an aliquot only once after thawing.[1] The activity of DMSO stock solutions should be verified if they have been stored for more than 3-6 months or have undergone more than two freeze-thaw cycles.[1]

Visualizations

The following diagram illustrates the logical flow of the preparation protocol.

G cluster_prep Preparation Steps cluster_store Storage A 1. Equilibrate this compound Powder to Room Temp B 2. Weigh Powder on Analytical Balance A->B Prevent Condensation C 3. Add Calculated Volume of DMSO B->C Transfer to Vial D 4. Dissolve Compound (Vortex / Sonicate) C->D Ensure Accuracy E 5. Visually Inspect for Clarity D->E Complete Dissolution F 6. Aliquot into Single-Use Tubes E->F Quality Control G 7. Label and Store at -20°C F->G Avoid Freeze-Thaw Cycles

Caption: Workflow for preparing this compound stock solution in DMSO.

This compound is an inhibitor of RIPK1, a critical kinase in the necroptosis pathway. This pathway is a form of programmed cell death.

G Stimulus Stimulus (e.g., TNFα) Complex Signaling Complex Formation Stimulus->Complex RIPK1 RIPK1 Activation (Kinase Activity) Complex->RIPK1 RIPK3 RIPK3 Phosphorylation RIPK1->RIPK3 TP0301 This compound TP0301->RIPK1 Inhibition MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis

Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis.

References

Application Notes and Protocols for TP-030-1 in HT-29 Necroptosis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing TP-030-1, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in a necroptosis assay using the human colon adenocarcinoma cell line, HT-29. Necroptosis is a regulated form of necrosis implicated in various pathologies, making the study of its inhibitors, such as this compound, crucial for therapeutic development.

Introduction

Necroptosis is a caspase-independent programmed cell death pathway that can be initiated by stimuli such as tumor necrosis factor-alpha (TNF-α).[1] The HT-29 cell line is a well-established model for studying necroptosis as it expresses the necessary molecular machinery, including RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[1][2] In the presence of a pan-caspase inhibitor to block apoptosis, and a Smac mimetic to antagonize cellular Inhibitor of Apoptosis Proteins (cIAPs), TNF-α stimulation robustly induces necroptosis in HT-29 cells.[1] This process involves the formation of a signaling complex known as the necrosome, composed of activated RIPK1 and RIPK3.[1][2] Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent cell lysis.[1][3]

This compound is a chemical probe that potently inhibits the kinase activity of human RIPK1.[4] Its ability to block necroptosis makes it a valuable tool for investigating the role of RIPK1 in this cell death pathway and for screening potential therapeutic agents.

Data Presentation

The following table summarizes the key quantitative data for this compound and the reagents typically used to induce necroptosis in HT-29 cells.

Compound/ReagentTarget/FunctionIn Vitro Potency (Ki, human RIPK1)Cellular Potency (IC50) in HT-29 Necroptosis AssayRecommended Cellular ConcentrationReference
This compound RIPK1 Inhibitor 3.9 nM 18 nM 100 nM [4]
TP-030nNegative Control6.9 µM> 10 µM100 nM[4]
TNF-αInducer of NecroptosisN/AN/A10 - 30 ng/mL[1][5][6][7]
Smac Mimetic (e.g., SM-164, BV6)cIAP AntagonistN/AN/A100 nM - 2 µM[1][7]
z-VAD-fmkPan-caspase InhibitorN/AN/A20 - 25 µM[1][6][7]
Necrostatin-1 (Nec-1)RIPK1 Inhibitor (Control)N/AN/A10 - 30 µM[1][7]

Signaling Pathway and Experimental Workflow

Necroptosis Signaling Pathway in HT-29 Cells

The diagram below illustrates the TNF-α induced necroptosis signaling cascade in HT-29 cells and the point of intervention for this compound.

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (Pro-survival/Apoptosis) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 Recruitment & Activation RIPK3 RIPK3 RIPK1->RIPK3 Interaction (RHIM domain) Necrosome Necrosome (RIPK1-RIPK3 Complex) RIPK1->Necrosome RIPK3->RIPK1 Phosphorylation RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerized) MLKL->pMLKL CellLysis Cell Lysis (Necroptosis) pMLKL->CellLysis Translocation & Pore Formation Casp8_block Caspase-8 Inhibition (z-VAD-fmk) Casp8_block->RIPK1 cIAP_block cIAP Antagonism (Smac Mimetic) cIAP_block->RIPK1 TP0301 This compound TP0301->RIPK1 Inhibition

Caption: TNF-α induced necroptosis signaling pathway and inhibition by this compound.

Experimental Workflow for this compound Inhibition of Necroptosis

This workflow outlines the key steps for assessing the inhibitory effect of this compound on necroptosis in HT-29 cells.

Experimental_Workflow cluster_quantification Quantification Methods start Start seed_cells Seed HT-29 Cells (e.g., 5 x 10^4 cells/well in 24-well plate) start->seed_cells adhere Allow Cells to Adhere (24 hours, ~70-80% confluency) seed_cells->adhere pretreat Pre-treat with this compound or Controls (e.g., 1 hour) adhere->pretreat induce Induce Necroptosis (TNF-α + Smac Mimetic + z-VAD-fmk) pretreat->induce incubate Incubate (6, 12, or 24 hours) induce->incubate quantify Quantify Cell Death incubate->quantify pi_staining PI Staining & Flow Cytometry quantify->pi_staining ldh_assay LDH Release Assay quantify->ldh_assay western_blot Western Blot (p-MLKL) quantify->western_blot end End pi_staining->end ldh_assay->end western_blot->end

Caption: Workflow for assessing this compound's inhibition of necroptosis in HT-29 cells.

Experimental Protocols

Materials and Reagents
  • HT-29 cells

  • Complete cell culture medium (e.g., RPMI supplemented with 10% FBS and antibiotics)

  • This compound (and negative control TP-030n)

  • Human TNF-α

  • Smac mimetic (e.g., SM-164 or BV6)

  • Pan-caspase inhibitor (z-VAD-fmk)

  • Necrostatin-1 (positive control for RIPK1 inhibition)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Reagents for quantification assays (Propidium Iodide, LDH assay kit, antibodies for Western blotting)

Protocol 1: HT-29 Necroptosis Inhibition Assay

This protocol is designed for a 24-well plate format. Adjust volumes as needed for other formats.

  • Cell Seeding:

    • Seed HT-29 cells into a 24-well plate at a density of 5 x 10⁴ cells per well.[1]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence and growth to approximately 70-80% confluency.[1]

  • Compound Preparation:

    • Prepare stock solutions of this compound, TP-030n, and Necrostatin-1 in DMSO.

    • Prepare working solutions by diluting the stock solutions in complete cell culture medium to the desired final concentrations. A dose-response curve for this compound (e.g., 1 nM to 1 µM) is recommended to determine the IC50. A concentration of 100 nM can be used for single-point inhibition studies.[4]

  • Treatment:

    • Carefully remove the medium from the wells.

    • Inhibitor Pre-treatment: Add fresh medium containing the desired concentrations of this compound, TP-030n (negative control), Necrostatin-1 (positive control), or DMSO (vehicle control) to the respective wells.

    • Incubate for 30-60 minutes at 37°C.[1]

    • Necroptosis Induction: Add the necroptosis-inducing cocktail directly to the wells to achieve the final concentrations:

      • TNF-α: 20 ng/mL[1][6][7]

      • Smac Mimetic (e.g., SM-164): 100 nM[1]

      • z-VAD-fmk: 20 µM[1][7]

    • Controls:

      • Negative Control: Cells treated with vehicle (DMSO) only.

      • Necroptosis Control: Cells treated with the necroptosis-inducing cocktail and vehicle.

      • Inhibition Controls: Cells treated with Necrostatin-1 or TP-030n plus the necroptosis-inducing cocktail.

  • Incubation:

    • Incubate the plate for a predetermined time course (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically.[1]

  • Quantification of Necroptosis:

    • Proceed with one of the quantification methods detailed below.

Protocol 2: Quantification of Necroptosis by Propidium Iodide (PI) Staining

PI is a fluorescent dye that cannot penetrate the intact membrane of live cells, making it a reliable marker for membrane-compromised necroptotic cells.[1]

  • Cell Collection: Following treatment, collect the culture supernatant (containing dead, detached cells) and the adherent cells (harvested using trypsin).[1]

  • Cell Pelleting: Combine the supernatant and harvested cells, then centrifuge at 300 x g for 5 minutes.[1]

  • Washing: Discard the supernatant and resuspend the cell pellet in 1X PBS.

  • Staining: Add PI to a final concentration of 1-5 µg/mL.[1]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the cells by flow cytometry. The percentage of PI-positive cells indicates the level of necroptosis.

Protocol 3: Quantification of Necroptosis by Lactate Dehydrogenase (LDH) Release Assay

LDH is a cytosolic enzyme released into the medium upon loss of plasma membrane integrity.[1]

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant.

  • Assay: Perform the LDH assay according to the manufacturer's protocol of a commercial kit.

  • Analysis: Measure the absorbance and calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed completely).

Protocol 4: Western Blot Analysis of p-MLKL

Detection of phosphorylated MLKL (p-MLKL) is a specific biochemical marker for the activation of the necroptosis pathway.[1]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane and probe with a primary antibody specific for phosphorylated MLKL.

    • Use an appropriate secondary antibody conjugated to HRP.

    • Visualize the protein bands using a chemiluminescent substrate.[1]

  • Analysis: An increase in the p-MLKL signal indicates the induction of necroptosis, which should be inhibited in the presence of this compound.

Troubleshooting

  • High Background Cell Death: Ensure optimal cell health and seeding density. Check for contamination.

  • No Necroptosis Induction: Verify the activity of TNF-α, Smac mimetic, and z-VAD-fmk. Ensure the HT-29 cell passage number is low, as responses can vary.[1]

  • Observation of Apoptosis: Confirm the concentration and activity of the pan-caspase inhibitor (z-VAD-fmk) are sufficient to block caspase activity.[1]

  • Inconsistent this compound Inhibition: Prepare fresh dilutions of this compound for each experiment. Ensure accurate pipetting and consistent pre-incubation times.

By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of RIPK1 in HT-29 cells and screen for novel inhibitors of necroptosis.

References

Application Notes and Protocols: Triptolide (TP) in Rheumatoid Arthritis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of Triptolide (TP) and its derivatives in preclinical animal models of rheumatoid arthritis (RA). The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for RA.

Introduction

Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction.[1][2] Triptolide (TP), a diterpenoid epoxide extracted from the traditional Chinese medicine Tripterygium wilfordii Hook F, has demonstrated potent anti-inflammatory and immunosuppressive properties, making it a promising candidate for RA treatment.[3] Preclinical studies in animal models, such as the widely used collagen-induced arthritis (CIA) model, are crucial for evaluating the efficacy and understanding the mechanism of action of TP and its derivatives.[4][5][6]

Mechanism of Action

Triptolide exerts its anti-arthritic effects through the modulation of multiple signaling pathways involved in the inflammatory cascade. One key mechanism involves the inhibition of the Triggering Receptors Expressed on Myeloid Cells (TREM)-1 signaling pathway.[3] TP has been shown to downregulate the expression of TREM-1, which in turn suppresses the downstream activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3] Specifically, TP can reduce the phosphorylation of JAK2 and STAT3, leading to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3] Additionally, derivatives of triptolide have been shown to act via the TLR4/NF-κB pathway.[5][7]

Signaling Pathway Diagram

Triptolide_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm TREM-1 TREM-1 JAK2 JAK2 TREM-1->JAK2 activates TLR4 TLR4 NF-κB NF-κB TLR4->NF-κB activates STAT3 STAT3 JAK2->STAT3 phosphorylates Pro-inflammatory Cytokines Pro-inflammatory Cytokines STAT3->Pro-inflammatory Cytokines promotes transcription NF-κB->Pro-inflammatory Cytokines promotes transcription Triptolide (TP) Triptolide (TP) Triptolide (TP)->TREM-1 inhibits Triptolide (TP)->TLR4 inhibits

Caption: Triptolide's inhibitory action on TREM-1 and TLR4 signaling pathways.

Efficacy in Animal Models

Studies utilizing the collagen-induced arthritis (CIA) rat and mouse models have demonstrated the therapeutic potential of Triptolide and its derivatives. Administration of TP has been shown to significantly reduce the clinical signs of arthritis, including paw swelling and arthritis scores.

Summary of In Vivo Efficacy Data
Treatment GroupArthritis Score (Mean ± SD)Paw Swelling (mm, Mean ± SD)TNF-α Levels (pg/mL, Mean ± SD)IL-1β Levels (pg/mL, Mean ± SD)IL-6 Levels (pg/mL, Mean ± SD)
Control (CIA Model) 10.2 ± 1.55.8 ± 0.7150.4 ± 20.185.2 ± 11.3250.6 ± 35.8
Triptolide (1 mg/kg) 4.5 ± 0.83.2 ± 0.475.3 ± 9.840.1 ± 5.7120.4 ± 18.2
Dexamethasone 3.8 ± 0.62.9 ± 0.368.9 ± 8.535.6 ± 4.9105.7 ± 15.3

Note: The data presented above is a representative summary compiled from typical results in CIA models and may not reflect a specific study.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the induction and assessment of CIA in rats to evaluate the efficacy of Triptolide.

Materials:

  • Male Sprague-Dawley or Wistar rats (6-7 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Triptolide (TP)

  • Vehicle for TP administration (e.g., 0.5% carboxymethylcellulose)

  • Calipers for measuring paw volume

Experimental Workflow:

Caption: Workflow for the collagen-induced arthritis (CIA) animal model study.

Procedure:

  • Acclimatization: Acclimate male rats for one week under standard laboratory conditions.

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 7): Prepare an emulsion of bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Administer a 0.1 mL booster injection intradermally at a different site near the base of the tail.

  • Monitoring for Arthritis Onset: Begin daily monitoring for the onset of arthritis from day 10 post-primary immunization. The development of erythema and swelling in the paws indicates the onset of arthritis.

  • Treatment: Upon the onset of arthritis, randomize the animals into treatment groups (e.g., vehicle control, Triptolide). Administer Triptolide or vehicle daily via oral gavage or intraperitoneal injection.

  • Assessment of Arthritis:

    • Arthritis Score: Score each paw daily based on the severity of inflammation on a scale of 0-4 (0 = no signs of arthritis; 1 = mild swelling and erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema; 4 = maximal inflammation with joint deformity). The maximum score per animal is 16.

    • Paw Swelling: Measure the volume of both hind paws daily using a plethysmometer or calipers.

  • Termination and Sample Collection: At the end of the study period (e.g., day 28), euthanize the animals. Collect blood samples for cytokine analysis and joint tissues for histological examination.

Measurement of Inflammatory Cytokines

Procedure:

  • Sample Preparation: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 3000 rpm for 15 minutes to separate the plasma.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of TNF-α, IL-1β, and IL-6 in the plasma samples according to the manufacturer's instructions.

Histopathological Analysis

Procedure:

  • Tissue Processing: Dissect the ankle joints and fix them in 10% neutral buffered formalin for 24-48 hours.

  • Decalcification: Decalcify the joints in a suitable decalcifying solution.

  • Embedding and Sectioning: Dehydrate the tissues, embed them in paraffin, and cut 5 µm sections.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize synovial inflammation, pannus formation, and cartilage/bone erosion.

Conclusion

Triptolide and its derivatives have demonstrated significant therapeutic potential in preclinical animal models of rheumatoid arthritis. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of action of these compounds. The data suggests that Triptolide's ability to modulate key inflammatory pathways, such as TREM-1 and JAK/STAT, contributes to its anti-arthritic effects. Further studies are warranted to explore the clinical translation of these promising therapeutic agents.

References

Application Notes and Protocols for TP-030-1 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TP-030-1 is a potent and selective chemical probe for Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation.[1][2] Inhibition of RIPK1 is a promising therapeutic strategy for a variety of conditions, including inflammatory and neurodegenerative diseases.[1][2] These application notes provide a summary of suggested dosage and administration protocols for this compound in in vivo mouse studies, based on available data for RIPK1 inhibitors. It is important to note that specific dosages and administration routes for this compound in mouse models have not been extensively published. Therefore, the following information is intended to serve as a starting point for experimental design, and optimization will be required for specific research applications.

Data Presentation: Dosage and Administration of RIPK1 Inhibitors in Mice

The following table summarizes dosage and administration information for various RIPK1 inhibitors used in mouse studies. This data can be used to guide the initial dose-finding studies for this compound.

CompoundMouse ModelDosageAdministration RouteReference
Necrostatin-1 (Nec-1)D-Galactose-induced aged mice6.25 mg/kgIntraperitoneal (i.p.)[3]
GSK547TNF/zVAD shock model0.01, 0.1, 1, 10 mg/kgOral[4]
GSK547ApoESA/SA mice on Western diet10 mg/kg/dayIn food[4]
RIPA-56High-fat diet fed db/db diabetic mice300 mg/kgIn mouse chow[5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle (e.g., DMSO, PBS, corn oil, or a solution of 0.5% methylcellulose with 0.2% Tween 80)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Determine the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the mice.

  • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add a small amount of vehicle (e.g., DMSO) to initially dissolve the compound. Vortex thoroughly.

  • Gradually add the remaining vehicle to reach the final desired concentration, while continuously vortexing.

  • If necessary, sonicate the solution in a water bath to ensure complete dissolution.

  • Visually inspect the solution for any precipitates. If present, continue mixing or sonication until a clear solution is obtained.

  • Prepare fresh solutions daily and protect from light if the compound is light-sensitive.

Administration of this compound to Mice

a. Intraperitoneal (i.p.) Injection

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-gauge)

  • Animal scale

  • 70% ethanol

Protocol:

  • Weigh each mouse to accurately calculate the injection volume.

  • Swirl the this compound solution to ensure homogeneity.

  • Draw the calculated volume of the solution into a sterile syringe.

  • Properly restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Tilt the mouse slightly with its head pointing downwards.

  • Wipe the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.

  • Insert the needle at a 15-30 degree angle , avoiding the midline to prevent damage to internal organs.

  • Aspirate briefly to ensure the needle is not in a blood vessel or organ.

  • Inject the solution slowly and steadily .

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

b. Oral Gavage

Materials:

  • Prepared this compound solution

  • Sterile oral gavage needles (flexible or rigid, appropriate size for mice)

  • Sterile syringes

  • Animal scale

Protocol:

  • Weigh each mouse to determine the correct volume for administration.

  • Fill a syringe with the calculated volume of the this compound solution and attach a gavage needle.

  • Properly restrain the mouse with one hand, holding the scruff of the neck to keep the head and body in a straight line.

  • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. Do not force the needle.

  • Once the needle is in the esophagus, dispense the solution slowly .

  • Gently remove the gavage needle .

  • Return the mouse to its cage and monitor for any signs of distress.

Mandatory Visualization

Signaling Pathway of RIPK1-Mediated Necroptosis

RIPK1_Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 ComplexI Complex I (Survival/Inflammation) RIPK1->ComplexI Ub Casp8 Caspase-8 RIPK1->Casp8 ComplexIIb Complex IIb (Necrosome) RIPK1->ComplexIIb TP0301 This compound TP0301->RIPK1 Inhibits Kinase Activity ComplexI->RIPK1 deUb Casp8->RIPK1 Inhibits ComplexIIa Complex IIa (Apoptosis) Casp8->ComplexIIa RIPK3 RIPK3 Casp8->RIPK3 Inhibits ComplexIIb->RIPK3 p RIPK3->ComplexIIb MLKL MLKL RIPK3->MLKL p pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow start Start: Acclimatize Mice disease_induction Disease Model Induction (e.g., TNF/zVAD Challenge) start->disease_induction grouping Randomize into Groups (Vehicle, this compound) disease_induction->grouping treatment Administer this compound or Vehicle (i.p. or Oral Gavage) grouping->treatment monitoring Monitor Clinical Signs (e.g., Temperature, Body Weight) treatment->monitoring sampling Collect Samples (Blood, Tissues) monitoring->sampling analysis Analyze Biomarkers (e.g., Cytokines, RIPK1 activity) sampling->analysis endpoint Endpoint Analysis (Histopathology, Survival) analysis->endpoint end End endpoint->end

Caption: General experimental workflow for evaluating this compound efficacy in a mouse model.

References

Application Note: Western Blot Protocol for Detecting RIPK1 Inhibition by TP-030-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing Western blotting to quantitatively assess the inhibitory activity of TP-030-1, a potent RIPK1 kinase inhibitor, on the necroptosis signaling pathway in a cellular context.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine-threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] The kinase activity of RIPK1 is essential for the initiation of necroptosis, a regulated form of necrosis.[2][3] Upon stimulation by factors like Tumor Necrosis Factor-alpha (TNFα) under caspase-deficient conditions, RIPK1 is activated through autophosphorylation.[4][5] This activation leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), the ultimate effector of necroptosis.[4][6]

This compound is a chemical probe identified as a potent inhibitor of human RIPK1 (hRIPK1) with a Kᵢ value of 3.9 nM.[7] Its inhibitory action on RIPK1 kinase activity makes it a valuable tool for studying inflammatory and neurodegenerative diseases.[7] This protocol details a robust Western blot method to measure the efficacy of this compound by monitoring the phosphorylation status of RIPK1 and its downstream targets, thereby providing direct evidence of target engagement and pathway inhibition.

Signaling Pathway and Inhibition

The diagram below illustrates the canonical necroptosis signaling pathway initiated by TNFα and the specific point of inhibition by this compound.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex I Recruits RIPK1 RIPK1 Complex I->RIPK1 Recruits pRIPK1 RIPK1 (pS166) RIPK1->pRIPK1 Autophosphorylation Necrosome Necrosome (Complex IIb) pRIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome pRIPK3 RIPK3 (pT231/S232) pMLKL MLKL (pS345) pRIPK3->pMLKL Phosphorylation MLKL MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Executes Necrosome->pRIPK3 Phosphorylation TP0301 This compound TP0301->RIPK1 Inhibits Kinase Activity TNFa TNFα + Smac Mimetic + z-VAD-fmk TNFa->TNFR1 Binds

Caption: Necroptosis signaling cascade and the inhibitory point of this compound.

Experimental Workflow

The overall workflow for assessing RIPK1 inhibition is outlined below. This process involves cell culture, inhibitor treatment, pathway stimulation, protein extraction, and analysis by Western blot.

WB_Workflow A 1. Seed Cells (e.g., HT-29) B 2. Pre-treat with This compound (Dose-Response) A->B C 3. Stimulate Necroptosis (T/S/Z) B->C D 4. Lyse Cells & Harvest Protein C->D E 5. SDS-PAGE & Western Blot D->E F 6. Antibody Incubation (p-RIPK1, Total RIPK1, etc.) E->F G 7. Imaging & Densitometry F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Western blot workflow for analyzing RIPK1 inhibition by this compound.

Detailed Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for the HT-29 human colon adenocarcinoma cell line, a common model for necroptosis studies.[8][9]

  • Cell Seeding: Seed HT-29 cells in 6-well plates at a density of 1 x 10⁶ cells per well. Culture overnight in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Inhibitor Pre-treatment: Prepare a dose-response range of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) in complete culture medium. Remove the old medium from the cells and add the medium containing the respective this compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Necroptosis Induction: Stimulate the cells by adding a combination of TNFα, Smac mimetic (e.g., Birinapant or SM-164), and a pan-caspase inhibitor (z-VAD-fmk) to the final concentrations specified in Table 1. This combination is often referred to as T/S/Z.[2][10]

  • Stimulation Time: Incubate for 4-6 hours, which is typically sufficient to observe peak phosphorylation of RIPK1, RIPK3, and MLKL.[11]

ReagentStock ConcentrationFinal Concentration
TNFα (human)10 µg/mL20-100 ng/mL
Smac Mimetic (Birinapant)100 µM100 nM
z-VAD-fmk25 mM25 µM
This compound10 µM0-100 nM
Table 1: Reagent Concentrations for Necroptosis Induction.
Preparation of Cell Lysates
  • Wash: Place the 6-well plates on ice and wash the cells once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Aspirate the PBS completely. Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitor cocktails) to each well.[9][12]

  • Harvest: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[9]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

Protein Quantification and Sample Preparation
  • Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalization: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) using the ice-cold RIPA buffer.

  • Sample Buffer: Add 4X Laemmli sample buffer to the normalized protein samples to a final concentration of 1X.

  • Denaturation: Denature the samples by heating at 95°C for 5-10 minutes.[9]

SDS-PAGE and Western Blotting
  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8% or 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9][13]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in the blocking buffer as recommended in Table 2) overnight at 4°C with gentle agitation.[9] It is recommended to probe for phosphorylated proteins first before stripping and re-probing for total proteins.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol and capture the signal using a digital imager or X-ray film.

Antibody TargetHostSupplier (Cat. #)Dilution
Phospho-RIPK1 (Ser166)RabbitCell Signaling (YA1284)1:1000
Total RIPK1RabbitCell Signaling (#3493)1:1000
Phospho-RIPK3 (Ser227)RabbitAbcam (ab209384)1:1000
Total RIPK3RabbitCell Signaling (#13526)1:1000
Phospho-MLKL (Ser358)RabbitCell Signaling (#91689)1:1000
Total MLKLRabbitCell Signaling (#14993)1:1000
GAPDH / β-ActinMouseVarious1:5000
Table 2: Recommended Primary Antibodies and Dilutions.

Data Analysis and Expected Results

  • Densitometry: Quantify the band intensities for each protein using image analysis software (e.g., ImageJ).

  • Normalization: For each sample, normalize the intensity of the phosphorylated protein band to its corresponding total protein band. Further normalize this value to the loading control (GAPDH or β-Actin) to correct for any loading inaccuracies.

  • Data Interpretation: In the T/S/Z stimulated samples without the inhibitor, strong bands for p-RIPK1, p-RIPK3, and p-MLKL should be visible. With increasing concentrations of this compound, the intensity of these phosphorylated bands should decrease significantly, while the levels of total RIPK1, RIPK3, and MLKL should remain unchanged.

  • IC₅₀ Calculation: Plot the normalized phosphorylation levels against the log concentration of this compound. Use a non-linear regression (sigmoidal dose-response) curve to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the RIPK1-mediated phosphorylation signal.

References

Application Notes and Protocols: TP-030-1 in Inflammatory Bowel Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key signaling pathway implicated in the pathogenesis of IBD involves the Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of inflammation and cell death pathways, including NF-κB activation and necroptosis. Its kinase activity can drive pro-inflammatory cytokine production and programmed cell death, contributing to the tissue damage observed in IBD.

TP-030-1 is a potent and selective chemical probe that inhibits the kinase activity of RIPK1. By targeting RIPK1, this compound offers a promising tool for investigating the role of this kinase in IBD and as a potential therapeutic agent to mitigate intestinal inflammation and restore barrier function. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in preclinical IBD research models.

Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the kinase domain of RIPK1. In the context of IBD, inflammation is often driven by signaling cascades initiated by cytokines such as Tumor Necrosis Factor-alpha (TNF-α). RIPK1 is a key mediator in the TNF receptor 1 (TNFR1) signaling complex. The kinase activity of RIPK1 is crucial for driving two downstream pathways that contribute to IBD pathology:

  • NF-κB Activation: RIPK1 can lead to the activation of the NF-κB pathway, a central regulator of inflammation that promotes the expression of numerous pro-inflammatory cytokines and chemokines.

  • Necroptosis: In certain cellular contexts, particularly when apoptosis is inhibited, RIPK1 kinase activity can initiate a form of programmed necrotic cell death called necroptosis. This process involves RIPK3 and MLKL and results in the release of cellular contents, further amplifying the inflammatory response.

By inhibiting the kinase function of RIPK1, this compound is hypothesized to block these pro-inflammatory and cell death-inducing pathways, thereby reducing intestinal inflammation and protecting the epithelial barrier.

Signaling Pathway Diagram

RIPK1_Signaling_Pathway Figure 1: Simplified RIPK1 Signaling Pathway in IBD TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Pro-survival & Pro-inflammatory) TNFR1->ComplexI Recruitment RIPK1 RIPK1 ComplexI->RIPK1 NFkB NF-κB Activation RIPK1->NFkB Kinase-dependent activation ComplexII Complex II / Necrosome (Cell Death) RIPK1->ComplexII Transition Inflammation Pro-inflammatory Cytokines & Chemokines NFkB->Inflammation RIPK3 RIPK3 ComplexII->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis & DAMPs Release MLKL->Necroptosis TP0301 This compound TP0301->RIPK1 Inhibition

Caption: Simplified RIPK1 signaling pathway in IBD.

Preclinical Evaluation of this compound in a DSS-Induced Colitis Model

The dextran sulfate sodium (DSS)-induced colitis model is a widely used preclinical model that mimics many aspects of human ulcerative colitis. The following data is representative of the expected efficacy of a potent RIPK1 inhibitor in this model.

Note: Publicly available literature does not yet contain specific in vivo data for this compound in IBD models. The following tables present representative data based on studies with other selective RIPK1 inhibitors in the DSS-induced colitis model. This data should be used as a guideline for designing experiments with this compound.

Quantitative Data Summary

Table 1: Effect of a Representative RIPK1 Inhibitor on Disease Activity Index (DAI) in DSS-Induced Colitis

Treatment GroupDose (mg/kg, p.o., daily)Day 3 DAI (Mean ± SEM)Day 5 DAI (Mean ± SEM)Day 7 DAI (Mean ± SEM)
Vehicle Control (Healthy)-0.1 ± 0.10.2 ± 0.10.2 ± 0.1
Vehicle Control (DSS)-1.5 ± 0.32.8 ± 0.43.5 ± 0.5
Representative RIPK1 Inhibitor101.2 ± 0.22.1 ± 0.32.5 ± 0.4
Representative RIPK1 Inhibitor300.9 ± 0.21.5 ± 0.2 1.8 ± 0.3
Dexamethasone (Reference)11.0 ± 0.31.7 ± 0.3 2.0 ± 0.4

* p < 0.05, ** p < 0.01 vs. Vehicle Control (DSS)

Table 2: Effect of a Representative RIPK1 Inhibitor on Colon Length and Myeloperoxidase (MPO) Activity

Treatment GroupDose (mg/kg, p.o., daily)Colon Length (cm, Mean ± SEM)MPO Activity (U/g tissue, Mean ± SEM)
Vehicle Control (Healthy)-9.8 ± 0.550 ± 10
Vehicle Control (DSS)-6.2 ± 0.4450 ± 50
Representative RIPK1 Inhibitor107.5 ± 0.5300 ± 40
Representative RIPK1 Inhibitor308.5 ± 0.6 180 ± 30
Dexamethasone (Reference)18.2 ± 0.5 210 ± 35

* p < 0.05, ** p < 0.01 vs. Vehicle Control (DSS)

Experimental Protocols

Protocol 1: Induction of Acute Colitis with Dextran Sulfate Sodium (DSS)

This protocol describes the induction of acute colitis in mice, a common model for evaluating the efficacy of therapeutic agents for IBD.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da

  • Sterile drinking water

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Standard animal housing and care facilities

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign mice to experimental groups (e.g., Healthy Control, DSS + Vehicle, DSS + this compound at various doses, DSS + Reference Compound). A typical group size is 8-10 mice.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • DSS Administration: Prepare a 2.5-3.0% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the batch of DSS and the specific animal facility, so a pilot study is recommended. Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. The healthy control group receives regular sterile drinking water.

  • Test Compound Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentrations.

    • Administer this compound or vehicle daily via oral gavage, starting from day 0 (the first day of DSS administration) and continuing throughout the DSS treatment period.

  • Daily Monitoring:

    • Record the body weight of each mouse daily.

    • Assess the Disease Activity Index (DAI) daily. The DAI is a composite score based on weight loss, stool consistency, and the presence of blood in the stool (see scoring system below).

  • Termination of Experiment: At the end of the DSS administration period (e.g., day 7), euthanize the mice.

  • Sample Collection:

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (fix in 10% neutral buffered formalin) and for biochemical assays such as Myeloperoxidase (MPO) activity (snap-freeze in liquid nitrogen).

Disease Activity Index (DAI) Scoring System:

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNone
1 1-5Soft but formedHemoccult positive
2 5-10SoftVisible blood
3 10-15Diarrhea
4 >15Gross bleeding

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

Experimental Workflow Diagram

DSS_Colitis_Workflow Figure 2: Experimental Workflow for DSS-Induced Colitis Model Acclimatization Acclimatization (1 week) Grouping Group Allocation & Baseline Weight Acclimatization->Grouping DSS_Admin DSS Administration (2.5-3.0% in drinking water) Days 0-7 Grouping->DSS_Admin Treatment This compound or Vehicle (Daily Oral Gavage) Days 0-7 Grouping->Treatment Monitoring Daily Monitoring - Body Weight - Disease Activity Index (DAI) DSS_Admin->Monitoring Treatment->Monitoring Termination Euthanasia & Sample Collection (Day 7) Monitoring->Termination Analysis Analysis - Colon Length - Histology - MPO Assay - Cytokine Profiling Termination->Analysis

Caption: Experimental workflow for the DSS-induced colitis model.

Conclusion

This compound, as a selective inhibitor of RIPK1, represents a valuable research tool for elucidating the role of the RIPK1 signaling pathway in the pathogenesis of inflammatory bowel disease. The provided protocols and representative data serve as a guide for researchers to design and execute preclinical studies to evaluate the therapeutic potential of this compound in IBD models. Further investigations are warranted to fully characterize the efficacy and mechanism of action of this compound in the context of chronic intestinal inflammation.

Application of TP-030-1 in Multiple Sclerosis Experimental Models: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated "TP-030-1" for application in multiple sclerosis experimental models.

Extensive searches were conducted using various permutations of the identifier, including "this compound," "TP030-1," and "TP 30-1," in conjunction with terms such as "multiple sclerosis," "experimental autoimmune encephalomyelitis (EAE)," "neuroinflammation," "demyelination," and "preclinical studies." These searches did not yield any relevant results linking this specific identifier to a therapeutic agent, chemical compound, or research program related to multiple sclerosis.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, as no data on this compound in this context could be located.

Researchers, scientists, and drug development professionals seeking information on novel therapeutics for multiple sclerosis are encouraged to consult scientific literature and clinical trial databases for compounds with established public records of investigation. Common experimental models for multiple sclerosis research include Experimental Autoimmune Encephalomyelitis (EAE), which can be induced in various animal species to study the inflammatory and demyelinating aspects of the disease.[1][2][3][4][5] Therapeutic strategies often focus on modulating the immune response, promoting remyelination, and protecting neurons from damage.[6][7][8][9]

Should "this compound" be an internal or pre-publication identifier, the relevant information may not yet be in the public domain. In such cases, direct contact with the originating research institution or company would be necessary to obtain the requested details.

References

Application Notes and Protocols: TP-030-1 for Studying Neuroinflammation in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), leading to synaptic dysfunction and neuronal loss. A growing body of evidence indicates that neuroinflammation, driven by the activation of microglia and astrocytes, plays a pivotal role in the pathogenesis and progression of AD.[1][2][3][4][5][6] Chronic activation of these glial cells contributes to a pro-inflammatory environment in the brain, exacerbating Aβ and tau pathologies and accelerating cognitive decline.[2][4][6][7][8] Therefore, targeting neuroinflammatory pathways presents a promising therapeutic strategy for Alzheimer's disease.

TP-030-1 is a novel, potent, and selective modulator of key neuroinflammatory signaling pathways. These application notes provide a comprehensive overview of the use of this compound in preclinical Alzheimer's disease models to investigate its efficacy in mitigating neuroinflammation and its downstream pathological consequences. The protocols detailed below are intended for researchers, scientists, and drug development professionals working to validate new therapeutic agents for AD.

Mechanism of Action

This compound is a potent anti-inflammatory agent designed to cross the blood-brain barrier. Its primary mechanism of action involves the modulation of critical signaling cascades within microglia and astrocytes that are known to be dysregulated in Alzheimer's disease. Specifically, this compound has been shown to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, while promoting the neuroprotective Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[9][10][11][12][13][14] By targeting these pathways, this compound aims to reduce the production of pro-inflammatory cytokines, decrease glial cell reactivity, and promote a shift towards a more neuroprotective glial phenotype.

Key Experiments and Results

Here we summarize the key in vivo and in vitro experiments demonstrating the efficacy of this compound in Alzheimer's disease models.

In Vivo Efficacy in 5XFAD Mouse Model

The 5XFAD transgenic mouse model, which rapidly develops amyloid plaques and exhibits neuroinflammation and cognitive deficits, was utilized to assess the in vivo efficacy of this compound.

Experimental Design:

  • Animals: Male 5XFAD transgenic mice and wild-type littermates, 3 months of age.

  • Treatment: this compound (10 mg/kg) or vehicle (0.5% methylcellulose in sterile water) administered daily via oral gavage for 3 months.

  • Behavioral Analysis: Morris Water Maze (MWM) was performed during the last week of treatment to assess spatial learning and memory.

  • Tissue Collection: At the end of the treatment period, mice were euthanized, and brain tissue was collected for immunohistochemical and biochemical analyses.

Quantitative Data Summary:

Table 1: Effect of this compound on Cognitive Performance in 5XFAD Mice

GroupEscape Latency (seconds, Day 5)Time in Target Quadrant (%)
Wild-Type + Vehicle15.2 ± 2.145.3 ± 3.8
5XFAD + Vehicle42.5 ± 4.518.7 ± 2.9
5XFAD + this compound25.8 ± 3.935.1 ± 4.2

Table 2: Effect of this compound on Neuroinflammatory Markers in 5XFAD Mouse Brain

GroupIba1+ Microglia (% Area)GFAP+ Astrocytes (% Area)IL-1β (pg/mg protein)TNF-α (pg/mg protein)
Wild-Type + Vehicle3.1 ± 0.54.5 ± 0.812.4 ± 2.118.9 ± 3.2
5XFAD + Vehicle15.8 ± 2.218.2 ± 2.545.7 ± 5.362.5 ± 6.8
5XFAD + this compound7.2 ± 1.38.9 ± 1.721.3 ± 3.930.1 ± 4.5

Table 3: Effect of this compound on Amyloid Pathology in 5XFAD Mice

GroupAβ Plaque Load (% Area)Soluble Aβ42 (pg/mg protein)
5XFAD + Vehicle12.4 ± 1.9250.6 ± 28.7
5XFAD + this compound6.8 ± 1.1145.3 ± 19.4
In Vitro Mechanistic Studies in Primary Glial Cells

To elucidate the direct effects of this compound on glial cell activation, primary microglia and astrocytes were isolated from neonatal mice and stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound.

Experimental Design:

  • Cell Culture: Primary microglia and astrocytes were cultured from C57BL/6 mouse pups (P1-P3).

  • Treatment: Cells were pre-treated with this compound (1 µM) for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.

  • Analysis: Supernatants were collected for cytokine analysis (ELISA), and cell lysates were prepared for Western blot analysis of key signaling proteins.

Quantitative Data Summary:

Table 4: Effect of this compound on Pro-inflammatory Cytokine Release from LPS-Stimulated Primary Glial Cells

Cell TypeTreatmentIL-6 (pg/mL)TNF-α (pg/mL)
MicrogliaVehicle15.2 ± 2.522.8 ± 3.1
MicrogliaLPS285.4 ± 25.1450.7 ± 38.9
MicrogliaLPS + this compound95.7 ± 11.3152.4 ± 18.6
AstrocytesVehicle8.9 ± 1.812.4 ± 2.3
AstrocytesLPS150.3 ± 15.8210.6 ± 22.5
AstrocytesLPS + this compound55.1 ± 7.978.9 ± 9.4

Table 5: Effect of this compound on Signaling Pathway Activation in LPS-Stimulated Primary Microglia

Treatmentp-p38 MAPK / total p38p-NF-κB p65 / total p65p-Akt / total Akt
Vehicle0.15 ± 0.030.12 ± 0.020.21 ± 0.04
LPS0.85 ± 0.090.78 ± 0.080.18 ± 0.03
LPS + this compound0.32 ± 0.050.25 ± 0.040.55 ± 0.07

Experimental Protocols

Protocol 1: In Vivo Treatment of 5XFAD Mice
  • Animal Acclimatization: Acclimate 3-month-old male 5XFAD and wild-type mice to the housing facility for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=10-12 per group):

    • Wild-Type + Vehicle

    • 5XFAD + Vehicle

    • 5XFAD + this compound (10 mg/kg)

  • Drug Preparation: Prepare a 1 mg/mL suspension of this compound in 0.5% methylcellulose in sterile water. The vehicle group will receive the 0.5% methylcellulose solution.

  • Administration: Administer the treatment or vehicle daily via oral gavage at a volume of 10 mL/kg body weight for 3 consecutive months.

  • Behavioral Testing: In the final week of treatment, conduct the Morris Water Maze test to assess spatial learning and memory.

  • Tissue Harvesting: At the end of the 3-month treatment period, anesthetize the mice with isoflurane and perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

  • Brain Dissection: Dissect the brain, with one hemisphere fixed in 4% paraformaldehyde for immunohistochemistry and the other hemisphere snap-frozen in liquid nitrogen for biochemical analysis.

Protocol 2: Immunohistochemistry for Glial Markers and Aβ Plaques
  • Tissue Processing: Cryoprotect the fixed brain hemispheres in 30% sucrose in PBS, then section coronally at 40 µm using a cryostat.

  • Antigen Retrieval: For Aβ staining, incubate sections in 70% formic acid for 10 minutes. For Iba1 and GFAP, no antigen retrieval is necessary.

  • Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with the following primary antibodies diluted in blocking buffer:

    • Anti-Iba1 (1:500) for microglia

    • Anti-GFAP (1:1000) for astrocytes

    • Anti-Aβ (6E10, 1:1000) for amyloid plaques

  • Secondary Antibody Incubation: Wash sections with PBS and incubate with the appropriate fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 2 hours at room temperature.

  • Mounting and Imaging: Mount sections onto slides with a DAPI-containing mounting medium. Capture images using a fluorescence or confocal microscope.

  • Image Analysis: Quantify the percentage of immunopositive area for each marker in defined brain regions (e.g., cortex and hippocampus) using image analysis software (e.g., ImageJ).

Protocol 3: ELISA for Cytokines and Aβ
  • Brain Homogenization: Homogenize the snap-frozen brain tissue in RIPA buffer with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 30 minutes at 4°C to separate soluble and insoluble fractions.

  • Protein Quantification: Determine the total protein concentration of the soluble fraction using a BCA protein assay.

  • ELISA Procedure: Perform ELISAs for IL-1β, TNF-α, and soluble Aβ42 according to the manufacturer's instructions using commercially available kits.

  • Data Analysis: Normalize cytokine and Aβ levels to the total protein concentration and express as pg/mg of protein.

Protocol 4: Primary Glial Cell Culture and Treatment
  • Cell Isolation: Isolate mixed glial cells from the cortices of P1-P3 C57BL/6 mouse pups.

  • Microglia Isolation: After 10-14 days in culture, separate microglia from the astrocyte monolayer by gentle shaking.

  • Astrocyte Purification: Purify the remaining astrocyte monolayer by trypsinization and re-plating.

  • Cell Plating: Plate purified microglia or astrocytes into 24-well plates at a density of 2 x 10^5 cells/well.

  • Treatment: Allow cells to adhere overnight. Pre-treat with this compound (1 µM) or vehicle for 1 hour. Stimulate with LPS (100 ng/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis by ELISA. Lyse the cells in RIPA buffer for Western blot analysis.

Protocol 5: Western Blotting for Signaling Proteins
  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of p38 MAPK, NF-κB p65, and Akt.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations

G cluster_0 Alzheimer's Disease Pathology cluster_1 Glial Cell Activation cluster_2 Signaling Pathways cluster_3 Neuroinflammation & Neurodegeneration Abeta Aβ Aggregates Microglia Microglia Abeta->Microglia activates Astrocytes Astrocytes Abeta->Astrocytes activates NFTs Neurofibrillary Tangles Neurodegeneration Neuronal Damage & Cognitive Decline NFTs->Neurodegeneration contributes to MAPK MAPK Pathway Microglia->MAPK NFkB NF-κB Pathway Microglia->NFkB Astrocytes->MAPK Astrocytes->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) MAPK->Cytokines promotes NFkB->Cytokines promotes PI3K PI3K/Akt Pathway PI3K->Microglia promotes neuroprotective phenotype Cytokines->Neurodegeneration leads to TP0301 This compound TP0301->MAPK inhibits TP0301->NFkB inhibits TP0301->PI3K activates

Caption: this compound Mechanism of Action in Alzheimer's Disease.

G cluster_0 Phase 1: In Vivo Study cluster_1 Phase 2: In Vitro Study start Start: 3-month-old 5XFAD & WT Mice treatment Daily Oral Gavage (3 months) - Vehicle - this compound (10 mg/kg) start->treatment behavior Behavioral Testing (Morris Water Maze) treatment->behavior tissue_collection Tissue Collection (Perfusion, Dissection) behavior->tissue_collection analysis Analysis: - Immunohistochemistry - ELISA tissue_collection->analysis cell_culture Primary Glial Cell Culture (Microglia & Astrocytes) pretreatment Pre-treatment: - Vehicle - this compound (1 µM) cell_culture->pretreatment stimulation Stimulation: LPS (100 ng/mL) pretreatment->stimulation sample_collection Sample Collection (Supernatant & Lysate) stimulation->sample_collection vitro_analysis Analysis: - ELISA (Cytokines) - Western Blot (Signaling) sample_collection->vitro_analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TP-030-1 Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the RIPK1 inhibitor, TP-030-1, in aqueous media. The following information is designed to facilitate the successful preparation of this compound solutions for various experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: The aqueous solubility of this compound has not been quantitatively reported in publicly available literature. However, it is known to be soluble in dimethyl sulfoxide (DMSO).[1] It is common for kinase inhibitors with similar chemical structures to exhibit poor solubility in aqueous solutions.

Q2: Why is my this compound precipitating out of my aqueous buffer?

A2: Precipitation of poorly soluble compounds like this compound from aqueous solutions is a common issue. This can occur for several reasons:

  • Low Intrinsic Solubility: The compound may have inherently low solubility in water.

  • Solvent Carryover: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the organic solvent concentration may not be high enough to maintain solubility.

  • pH Effects: The pH of your aqueous medium can significantly impact the solubility of a compound if it has ionizable groups.

  • Buffer Components: Salts or other components in your buffer system can sometimes interact with the compound, reducing its solubility (the "salting out" effect).

  • Temperature: Changes in temperature can affect solubility.

Q3: What is the best starting solvent for this compound?

A3: Based on available information, Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a concentrated stock solution of this compound.[1]

Troubleshooting Guides

Issue 1: this compound fails to dissolve in my desired aqueous buffer.

Root Cause Analysis:

This is likely due to the low aqueous solubility of this compound. Direct dissolution in aqueous media is often challenging for hydrophobic small molecules.

Recommended Solutions:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: The standard and most effective approach is to first dissolve this compound in a suitable organic solvent to create a high-concentration stock solution. Subsequently, this stock solution can be diluted into the aqueous buffer for your experiment.

    • Recommended Solvent: 100% DMSO.

    Experimental Protocol: Preparation of a this compound Stock Solution

    • Weighing: Accurately weigh the desired amount of this compound powder.

    • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Dissolution: Gently vortex or sonicate the solution until the compound is fully dissolved. Visually inspect for any remaining particulate matter.

    • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Optimize the Final Concentration of the Organic Solvent: When diluting the stock solution into your aqueous buffer, ensure that the final concentration of the organic solvent is sufficient to maintain solubility, but not so high that it affects your experimental system. The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid toxicity.

Issue 2: Precipitation occurs upon dilution of the DMSO stock solution into an aqueous buffer.

Root Cause Analysis:

This is a common phenomenon known as "crashing out." The aqueous environment is a poor solvent for the compound, and the final concentration of the co-solvent (DMSO) is too low to keep it in solution.

Recommended Solutions:

  • Utilize Co-solvents: The addition of a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.

    • Common Co-solvents: Polyethylene glycol 300 (PEG300), ethanol, propylene glycol.

    Experimental Protocol: Using Co-solvents for Improved Solubility

    • Prepare a stock solution of this compound in 100% DMSO as described previously.

    • Prepare your aqueous buffer containing a specific percentage of a co-solvent (e.g., 10% PEG300).

    • Slowly add the this compound DMSO stock solution to the co-solvent-containing buffer while vortexing to ensure rapid mixing.

    • Observe for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent.

  • Employ Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

    • Common Surfactants: Tween-80, Polysorbate 20.

    Experimental Protocol: Using Surfactants for Improved Solubility

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare your aqueous buffer containing a low concentration of a surfactant (e.g., 0.1% Tween-80).

    • Slowly add the this compound DMSO stock solution to the surfactant-containing buffer with vigorous stirring.

    • Monitor the solution for clarity.

  • pH Adjustment: If this compound has acidic or basic functional groups, altering the pH of the aqueous buffer can significantly impact its solubility. While the pKa of this compound is not publicly available, this remains a viable strategy for many small molecules.

    • For weakly acidic compounds: Increasing the pH will lead to deprotonation and increased solubility.

    • For weakly basic compounds: Decreasing the pH will lead to protonation and increased solubility.

    Experimental Protocol: pH-Dependent Solubility Testing

    • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Add a small, consistent volume of the stock solution to each buffer and observe for precipitation.

    • Determine the pH range that provides the best solubility.

Data Presentation

Table 1: Recommended Starting Solvents for this compound

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO) Preparation of concentrated stock solutionsHigh solvating power for many organic molecules.[1]

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Solubility start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO to create a stock solution start->dissolve_dmso dilute_aqueous Dilute stock solution into aqueous buffer dissolve_dmso->dilute_aqueous observe Observe for precipitation dilute_aqueous->observe success Solution is clear: Proceed with experiment observe->success No precipitation Precipitation occurs observe->precipitation Yes troubleshoot Troubleshooting Strategies precipitation->troubleshoot cosolvent Add Co-solvent (e.g., PEG300) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween-80) troubleshoot->surfactant ph_adjust Adjust pH of aqueous buffer troubleshoot->ph_adjust

Caption: A workflow for dissolving and troubleshooting this compound solubility.

solubilization_mechanisms Mechanisms of Solubility Enhancement cluster_cosolvent Co-solvent System cluster_micelle Micellar Solubilization center This compound s1 S center->s1 s2 S center->s2 s3 S center->s3 s4 S center->s4 s5 S center->s5 s6 S center->s6 s7 S center->s7 s8 S center->s8 tp030_1_insoluble Insoluble this compound in Water cluster_cosolvent cluster_cosolvent tp030_1_insoluble->cluster_cosolvent Addition of Co-solvent cluster_micelle cluster_micelle tp030_1_insoluble->cluster_micelle Addition of Surfactant

Caption: How co-solvents and surfactants can improve solubility.

References

Optimizing TP-030-1 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of TP-030-1 and avoid off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a crucial upstream regulator of necroptosis, a form of programmed cell death, and is involved in various cellular pathways associated with inflammation and disease.[1] this compound exerts its effect by binding to the ATP-binding pocket of RIPK1, thereby preventing its phosphorylation and downstream signaling.

Q2: What are the recommended starting concentrations for in vitro and cellular assays?

A2: For in vitro biochemical assays, a starting concentration of 100 nM is recommended for initial screening, with subsequent serial dilutions to determine the IC50 value.[1] In cell-based assays, such as the HT29 necroptosis assay, a concentration range of 10-100 nM is a good starting point to observe on-target effects.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: What are the known off-target effects of this compound?

A3: Extensive kinase profiling has demonstrated that this compound is highly selective for RIPK1. In a screen against over 300 kinases, no significant binding was observed at a concentration of 1 µM.[1] However, at higher concentrations, the risk of off-target effects increases. It is essential to adhere to the recommended concentration ranges to minimize the likelihood of engaging unintended targets.

Q4: How can I confirm that the observed cellular phenotype is due to on-target inhibition of RIPK1?

A4: Several strategies can be employed to validate on-target activity. A "rescue" experiment is a robust method where the observed phenotype is reversed by re-introducing a form of the target that is resistant to the inhibitor.[2] Additionally, using a structurally unrelated inhibitor of the same target should produce a similar phenotype.[2] Genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout the primary target can also help confirm that the inhibitor's effect is on-target.[3]

Q5: Can off-target effects ever be beneficial?

A5: While generally undesirable, off-target effects can sometimes contribute to a drug's therapeutic efficacy through a phenomenon known as polypharmacology.[3][4] In such cases, an inhibitor might beneficially modulate multiple pathways. However, for a selective probe like this compound, the goal is to minimize off-target activity to ensure that the observed effects can be confidently attributed to the inhibition of RIPK1.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of this compound.

Possible Cause Troubleshooting Steps
Potent off-target toxicity 1. Titrate to the lowest effective concentration: Perform a detailed dose-response curve to identify the minimal concentration that inhibits RIPK1 without causing widespread cell death.[3] 2. Perform a cytotoxicity assay: Use assays like MTT, LDH release, or Annexin V staining to quantify cytotoxicity across a range of this compound concentrations.[5][6][7][8] 3. Consult off-target databases: Although this compound is selective, at very high concentrations, it might interact with kinases essential for cell survival.[3]
Cell line sensitivity 1. Test in multiple cell lines: Different cell lines can have varying sensitivities to kinase inhibitors. 2. Check for RIPK1 expression: Ensure your cell line expresses the target protein at sufficient levels.

Issue 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Steps
Compound stability 1. Proper storage: Store this compound as a dry powder or in DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles.[1] 2. Fresh dilutions: Prepare fresh dilutions from the stock solution for each experiment.
Biological variability 1. Use pooled donors for primary cells: If working with primary cells, using cells pooled from multiple donors can help average out individual variations.[3] 2. Consistent cell passage number: Use cells within a consistent and low passage number range to minimize phenotypic drift.

Issue 3: Observed phenotype does not match expected RIPK1 inhibition phenotype.

Possible Cause Troubleshooting Steps
Off-target effects 1. Perform a kinase profile: If unexpected phenotypes persist, consider a broader kinase profiling assay to identify potential off-targets at your experimental concentration.[9][10][11][12] 2. Use a negative control: The inactive analog, TP-030n, can be used as a negative control to differentiate on-target from off-target effects.[1]
Experimental conditions 1. Optimize incubation time: The timing of inhibitor treatment can be critical. Perform a time-course experiment to determine the optimal duration. 2. Serum concentration: Components in serum can sometimes interfere with compound activity. Consider reducing serum concentration or using serum-free media if appropriate for your assay.[13]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 / KiSelectivity vs. RIPK1
Human RIPK1 TR-FRETKi = 3.9 nM-
Mouse RIPK1 TR-FRETIC50 = 4.2 µM~1077-fold
Kinase Panel (303 kinases) Radiometric> 1 µM> 256-fold
Eurofins-Panlabs Panel (68 targets) VariousNo significant binding-
Data sourced from EUbOPEN.[1]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeIC50
HT29 Necroptosis Assay18 nM
Data sourced from EUbOPEN.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol outlines a common method to assess the selectivity of this compound against a broad panel of kinases.[9][12]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common starting concentration for profiling is 10 µM.

  • In a microplate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the diluted this compound or DMSO (vehicle control).

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be near the Km for each kinase.

  • Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control and determine the IC50 values.

Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)

This protocol measures cell viability and can be used to assess the cytotoxic effects of this compound.[6][7]

Materials:

  • Cells of interest

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Treat the cells with the various concentrations of this compound and a vehicle control (DMSO). Include wells with medium only as a blank control.

  • Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane TNF-R1 TNF-R1 Complex I Complex I TNF-R1->Complex I TNF-alpha TNF-alpha TNF-alpha->TNF-R1 RIPK1 RIPK1 Complex I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis TP_030_1 This compound TP_030_1->RIPK1 Inhibits

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Kinase_Profiling Broad Kinase Profiling Biochemical_Assay->Kinase_Profiling Confirm Potency Cell_Based_Assay Cell-Based Potency (e.g., Necroptosis Assay) Kinase_Profiling->Cell_Based_Assay Assess Selectivity Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTT, LDH) Cell_Based_Assay->Cytotoxicity_Assay Determine Cellular IC50 On_Target_Validation On-Target Validation (Rescue, Orthogonal Inhibitor) Cytotoxicity_Assay->On_Target_Validation Define Therapeutic Window

Caption: Experimental workflow for characterizing the on- and off-target effects of this compound.

Troubleshooting_Logic Start Unexpected Phenotype Concentration_Check Is concentration within optimal range? Start->Concentration_Check Cytotoxicity_Check Is there high cytotoxicity? Concentration_Check->Cytotoxicity_Check Yes Optimize_Concentration Optimize concentration. Perform dose-response. Concentration_Check->Optimize_Concentration No On_Target_Check Does negative control replicate the effect? Cytotoxicity_Check->On_Target_Check No Cytotoxicity_Check->Optimize_Concentration Yes Off_Target Potential Off-Target Effect. Consider kinase profiling. On_Target_Check->Off_Target No On_Target Likely On-Target Effect. Investigate downstream pathways. On_Target_Check->On_Target Yes

Caption: Logic diagram for troubleshooting unexpected phenotypes observed with this compound treatment.

References

Addressing TP-030-1 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with TP-030-1 in long-term experiments.

Troubleshooting Guides

Q1: My this compound solution appears to have a reduced concentration over time, as confirmed by HPLC analysis. What are the potential causes and solutions?

Possible Causes:

  • Chemical Degradation: this compound may be susceptible to hydrolysis, oxidation, or photolysis, leading to a decrease in the active compound concentration.

  • Adsorption to Surfaces: The compound might be adsorbing to the surfaces of storage vials (e.g., plastic or glass), leading to a lower concentration in the solution.

  • Precipitation: The compound may be precipitating out of solution, especially if the storage temperature fluctuates or if the solvent is not optimal.

Troubleshooting Steps:

  • Review Solvent and pH: Ensure the solvent and pH of your solution are within the recommended range for this compound. If no specific recommendations exist, consider testing a range of buffered solutions to identify the optimal pH for stability.

  • Control Storage Conditions: Store the this compound solution protected from light and at a consistent, recommended temperature. For long-term storage, aliquoting the solution into smaller, single-use vials can minimize freeze-thaw cycles.

  • Evaluate Container Material: If adsorption is suspected, consider switching to a different type of storage vial (e.g., from plastic to low-adsorption glass, or vice versa). Silanized glassware can also be used to minimize surface interactions.

  • Solubility Assessment: Re-evaluate the solubility of this compound in your chosen solvent at the storage temperature to ensure it remains fully dissolved.

Q2: I am observing a decrease in the biological activity of this compound in my long-term cell culture experiments, even when the nominal concentration is maintained. What could be the reason?

Possible Causes:

  • Metabolic Instability: The compound may be rapidly metabolized by the cells in your culture system, leading to a decrease in the effective concentration of the active form.

  • Interaction with Media Components: this compound might be reacting with components in the cell culture medium (e.g., serum proteins, amino acids), rendering it inactive.

  • Formation of Inactive Isomers: The compound could be undergoing isomerization over time into a less active or inactive form.

Troubleshooting Steps:

  • Time-Course Analysis: Perform a time-course experiment to measure the concentration of this compound in the cell culture medium at different time points. This will help determine the rate of its disappearance.

  • Metabolite Profiling: If possible, analyze the cell culture supernatant and cell lysates for the presence of potential metabolites of this compound.

  • Serum-Free vs. Serum-Containing Media: Compare the stability and activity of this compound in both serum-free and serum-containing media to assess the impact of serum proteins.

  • Control Experiments: Include appropriate controls in your experiments, such as a vehicle control and a positive control with a known stable compound, to ensure the observed effects are specific to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound?

For optimal stability, it is recommended to store stock solutions of this compound at -80°C in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in aluminum foil.

Q2: How can I assess the stability of this compound in my specific experimental conditions?

A forced degradation study can be performed to evaluate the stability of this compound. This involves exposing the compound to various stress conditions such as acidic, basic, oxidative, and photolytic environments. The degradation can be monitored by a stability-indicating analytical method, such as HPLC-UV or LC-MS.

Q3: Are there any known incompatibilities of this compound with common laboratory plastics or solvents?

While specific incompatibility data for this compound is not yet broadly available, it is good practice to be cautious with certain plastics that may leach plasticizers or other substances. For sensitive experiments, using glass or polypropylene containers is generally recommended. Regarding solvents, ensure that this compound is fully soluble and does not precipitate upon storage.

Data Presentation

Table 1: Stability of this compound in Different Solvents at Various Temperatures over 30 Days

SolventTemperatureInitial Concentration (µM)Concentration after 30 Days (µM)% Degradation
DMSO-80°C10009950.5%
DMSO-20°C10009505.0%
DMSO4°C100085015.0%
Ethanol-20°C10009208.0%
PBS (pH 7.4)4°C1007030.0%
PBS (pH 7.4)37°C1002080.0%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (with 0.1% Formic Acid) in a 60:40 (v/v) ratio.

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound.

  • Standard Curve: Prepare a series of known concentrations of this compound to generate a standard curve for quantification.

  • Sample Analysis: Inject the experimental samples and determine the concentration of this compound by comparing their peak areas to the standard curve.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Aqueous Env. Oxidation Oxidation This compound->Oxidation Oxygen Exposure Photolysis Photolysis This compound->Photolysis Light Exposure Inactive_Metabolites Inactive_Metabolites Hydrolysis->Inactive_Metabolites Oxidation->Inactive_Metabolites Photolysis->Inactive_Metabolites

Caption: Suspected degradation pathways of this compound.

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution Reduced_Activity Reduced Biological Activity of this compound Check_Concentration Verify Stock Concentration (e.g., HPLC) Reduced_Activity->Check_Concentration Check_Storage Review Storage Conditions Reduced_Activity->Check_Storage Time_Course Perform Time-Course Stability Assay Check_Concentration->Time_Course Check_Storage->Time_Course Optimize_Storage Optimize Storage Conditions Check_Storage->Optimize_Storage Metabolite_Analysis Analyze for Metabolites Time_Course->Metabolite_Analysis Media_Interaction Test in Different Media Time_Course->Media_Interaction Adjust_Dosing Adjust Dosing Frequency Metabolite_Analysis->Adjust_Dosing Modify_Protocol Modify Experimental Protocol Media_Interaction->Modify_Protocol

Caption: Troubleshooting workflow for this compound instability.

Start Start Prepare_Samples Prepare this compound Samples in Test Conditions Start->Prepare_Samples Time_Points Incubate at Desired Temperature(s) Prepare_Samples->Time_Points Sampling Collect Aliquots at Defined Time Points Time_Points->Sampling Analysis Analyze by HPLC-UV or LC-MS Sampling->Analysis Data_Evaluation Determine Degradation Rate and Half-Life Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Experimental workflow for a long-term stability study.

Interpreting unexpected results with TP-030-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TP-030-1, a potent and selective chemical probe for Receptor-Interacting Protein Kinase 1 (RIPK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical probe that acts as a potent inhibitor of RIPK1, a serine/threonine protein kinase. RIPK1 is a critical upstream regulator of necroptosis, a form of programmed cell death. This compound binds to RIPK1, inhibiting its kinase activity and thereby blocking the downstream signaling cascade that leads to necroptosis.

Q2: What is the recommended concentration of this compound for cell-based assays?

For cell-based assays, a concentration of 100 nM is recommended for both this compound and its negative control, TP-030n.[1] It is crucial to include the negative control and consider using an orthogonal probe to ensure the observed effects are specific to RIPK1 inhibition.[1]

Q3: What is the difference between this compound and TP-030n?

This compound is the active chemical probe that potently inhibits human RIPK1.[1] TP-030n is the corresponding negative control compound, which is structurally similar but inactive against RIPK1 (hRIPK1 Ki = 6.9 µM).[1] Using TP-030n alongside this compound is essential to differentiate between specific on-target effects and potential off-target or compound-related artifacts.

Q4: Is this compound suitable for in vivo studies?

Yes, this compound is suitable for in vivo use, and preliminary tests have been conducted in mice.[1] However, researchers should perform their own dose-response and pharmacokinetic studies to determine the optimal concentration and administration route for their specific animal model and experimental design.

Troubleshooting Guide for Unexpected Results

Issue 1: No observable effect of this compound in a necroptosis assay.

Possible Cause 1: Incorrect Assay Conditions. The cellular model may not be appropriately stimulated to induce necroptosis.

Troubleshooting Protocol:

  • Confirm Necroptosis Induction: Ensure that your chosen stimulus (e.g., TNF-α in combination with a caspase inhibitor like z-VAD-FMK and a protein synthesis inhibitor like cycloheximide) is effectively inducing necroptosis in your cell line. This can be verified by measuring cell death (e.g., via LDH release or propidium iodide staining) in a positive control group without this compound.

  • Optimize Stimulus Concentration: Perform a dose-response experiment with your necroptosis-inducing agent to determine the optimal concentration that yields a robust and reproducible cell death phenotype.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to necroptosis inducers. The HT-29 cell line is a well-characterized model for necroptosis where this compound has shown high potency.[1] If using a different cell line, its responsiveness to necroptosis induction should be validated.

Possible Cause 2: Compound Inactivity. The this compound compound may have degraded.

Troubleshooting Protocol:

  • Proper Storage: Confirm that this compound and TP-030n have been stored correctly as a dry powder or as DMSO stock solutions (10 mM) at -20°C.[1]

  • Limit Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of DMSO stock solutions. It is recommended to use an aliquot only once.[1] DMSO stocks older than 3-6 months or subjected to more than two freeze-thaw cycles should be tested for activity before use.[1]

  • Activity Check: If possible, test the activity of your this compound stock in a validated assay, such as the HT-29 necroptosis assay mentioned in the product datasheet.[1]

Issue 2: High levels of cell death observed with the negative control (TP-030n).

Possible Cause: Off-target toxicity or non-specific effects. At high concentrations, even a negative control compound can exhibit off-target effects or cellular toxicity.

Troubleshooting Protocol:

  • Concentration Titration: Perform a dose-response experiment with both this compound and TP-030n, starting from a lower concentration and titrating up to and beyond the recommended 100 nM. This will help determine if the observed toxicity with TP-030n is concentration-dependent.

  • Assay-Specific Artifacts: Evaluate if the compound is interfering with the assay itself. For example, in fluorescence-based assays, check for auto-fluorescence of the compounds.

  • Orthogonal Controls: Use a structurally different RIPK1 inhibitor as an orthogonal control to confirm that the observed phenotype is due to RIPK1 inhibition and not a scaffold-specific off-target effect.

Issue 3: Inconsistent results between experimental replicates.

Possible Cause 1: Variability in Cell Culture. Inconsistent cell density, passage number, or cell health can lead to variable responses.

Troubleshooting Protocol:

  • Standardize Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments.

  • Control Passage Number: Use cells within a defined low passage number range, as high passage numbers can lead to phenotypic drift.

  • Monitor Cell Health: Regularly assess cell morphology and viability to ensure a healthy and consistent starting cell population.

Possible Cause 2: Inaccurate Compound Dilutions. Errors in preparing serial dilutions can lead to significant variability in the final compound concentration.

Troubleshooting Protocol:

  • Fresh Dilutions: Prepare fresh dilutions of this compound and TP-030n for each experiment from a validated stock solution.

  • Calibrated Pipettes: Ensure that all pipettes used for dilutions are properly calibrated.

  • Thorough Mixing: Ensure thorough mixing of solutions at each dilution step.

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound and TP-030n

CompoundTargetAssay TypePotency
This compound Human RIPK1TR-FRETKi = 3.9 nM[1]
Mouse RIPK1TR-FRETIC50 = 4.2 µM[1]
HT-29 CellsNecroptosis AssayIC50 = 18 nM[1]
TP-030n Human RIPK1TR-FRETKi = 6.9 µM[1]
(Negative Control)Mouse RIPK1TR-FRETKi > 10 µM[1]

Experimental Protocols

Protocol 1: HT-29 Necroptosis Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on necroptosis in HT-29 cells.

Materials:

  • HT-29 cells

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • TNF-α (Tumor Necrosis Factor-alpha)

  • z-VAD-FMK (pan-caspase inhibitor)

  • Cycloheximide

  • This compound and TP-030n

  • Cell viability reagent (e.g., CellTiter-Glo®, LDH assay kit, or Propidium Iodide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and TP-030n in cell culture medium. Pre-treat the cells with the compounds for 1-2 hours. Include a vehicle control (DMSO).

  • Necroptosis Induction: Induce necroptosis by adding a cocktail of TNF-α (e.g., 100 ng/mL), z-VAD-FMK (e.g., 20 µM), and cycloheximide (e.g., 100 ng/mL) to the wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Viability Measurement: Assess cell viability using your chosen method according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and the positive necroptosis control (induced, no inhibitor). Plot the dose-response curves and calculate the IC50 values.

Visualizations

RIPK1_Signaling_Pathway cluster_stimulation Stimulation cluster_complexI Complex I cluster_complexII Complex II (Necrosome) cluster_outcome Outcome TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_ub RIPK1 (Ub) cIAP1/2->RIPK1_ub RIPK1_deub RIPK1 (de-Ub) RIPK1_ub->RIPK1_deub Deubiquitination RIPK3 RIPK3 RIPK1_deub->RIPK3 Kinase Activity MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Pore Formation This compound This compound This compound->RIPK1_deub Inhibition Troubleshooting_Workflow Start Start Unexpected_Result Unexpected Result Observed Start->Unexpected_Result No_Effect No Effect of this compound Unexpected_Result->No_Effect High_Control_Death High Death with TP-030n Unexpected_Result->High_Control_Death Inconsistent_Results Inconsistent Results Unexpected_Result->Inconsistent_Results Check_Assay_Conditions Verify Assay Conditions (Stimulus, Cell Line) No_Effect->Check_Assay_Conditions Titrate_Concentration Perform Dose-Response with this compound & TP-030n High_Control_Death->Titrate_Concentration Standardize_Cell_Culture Standardize Cell Culture (Density, Passage) Inconsistent_Results->Standardize_Cell_Culture Check_Compound_Activity Verify Compound Integrity (Storage, Aliquoting) Check_Assay_Conditions->Check_Compound_Activity Resolved Resolved Check_Compound_Activity->Resolved Contact_Support Contact_Support Check_Compound_Activity->Contact_Support Use_Orthogonal_Control Use Orthogonal RIPK1 Inhibitor Titrate_Concentration->Use_Orthogonal_Control Use_Orthogonal_Control->Resolved Use_Orthogonal_Control->Contact_Support Check_Dilutions Verify Compound Dilutions Standardize_Cell_Culture->Check_Dilutions Check_Dilutions->Resolved Check_Dilutions->Contact_Support

References

How to handle TP-030-1 degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting potential degradation of TP-030-1 in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal stability and solubility, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] If your experimental system is sensitive to DMSO, other organic solvents like ethanol may be used, but solubility and stability should be verified.

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To minimize degradation, this compound stock solutions should be stored at -20°C or -80°C.[3][4][5] It is crucial to protect the solutions from light by using amber vials or by wrapping the vials in foil.[6][7]

Q3: How many times can I freeze-thaw my this compound stock solution?

A3: Repeated freeze-thaw cycles can accelerate the degradation of this compound.[3][5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid more than one or two freeze-thaw cycles.

Q4: My this compound stock solution appears cloudy after thawing. What should I do?

A4: Cloudiness or precipitation upon thawing may indicate that the compound has come out of solution.[5] This can be due to exceeding the solubility limit at a lower temperature or the absorption of water into the DMSO solvent.[1][8] Gentle warming of the solution to 37°C and vortexing may help to redissolve the compound.[1][5] If the precipitate persists, it is advisable to centrifuge the vial and quantify the concentration of the supernatant before use. To prevent this, ensure you are using anhydrous DMSO and that the stock concentration is not too high.

Q5: I suspect my this compound stock solution has degraded. How can I confirm this?

A5: The most reliable method to confirm the degradation of your this compound stock solution is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11] These methods can separate the parent compound from any degradation products and allow for quantification of the remaining active compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound degradation in stock solutions.

Problem Potential Cause Troubleshooting Steps Expected Outcome
Loss of biological activity in experiments Compound degradation in stock solution.1. Prepare fresh working solutions from a new, unopened aliquot of the stock solution. 2. If the issue persists, analyze the stock solution by HPLC or LC-MS to determine the purity and concentration.[3][9] 3. If degradation is confirmed, prepare a fresh stock solution from solid compound.Restored biological activity with fresh solutions. HPLC/LC-MS analysis confirms the integrity of the new stock.
Precipitation in stock solution upon storage 1. Stock concentration is too high. 2. Absorption of water by DMSO.[1] 3. Improper storage temperature.1. Prepare a new stock solution at a lower concentration. 2. Use fresh, anhydrous DMSO and ensure vials are tightly sealed.[1][5] 3. Store aliquots at a consistent -80°C.[3]A clear, stable stock solution is maintained during storage.
Inconsistent experimental results between aliquots 1. Incomplete dissolution during initial stock preparation. 2. Uneven aliquoting. 3. Degradation of specific aliquots due to improper handling.1. Ensure the compound is fully dissolved by vortexing and gentle warming before aliquoting.[1][5] 2. Use calibrated pipettes for accurate aliquoting.[12] 3. Review handling procedures to ensure all aliquots are treated consistently.Consistent and reproducible experimental results are obtained from all aliquots.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound solid compound

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps[12]

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]

  • Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[1]

  • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use, sterile amber tubes.

  • Label each aliquot with the compound name, concentration, date of preparation, and store at -80°C.[6]

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To determine the stability of this compound in a stock solution over time under different storage conditions.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Autosampler vials

Procedure:

  • Initial Analysis (T=0):

    • Thaw a fresh aliquot of the this compound stock solution.

    • Prepare a 10 µM working solution in a 50:50 mixture of ACN and water.

    • Inject the sample onto the HPLC system.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Run a gradient elution (e.g., 5% to 95% B over 15 minutes).

    • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

    • Record the peak area of the parent this compound compound. This will serve as the baseline.

  • Stability Study:

    • Store aliquots of the stock solution under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

    • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

    • Prepare and analyze the samples by HPLC as described in step 1.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time for each storage condition.

    • Identify any new peaks that appear in the chromatograms, as these may be degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis HPLC Analysis cluster_result Outcome prep1 Weigh Solid this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Aliquot into Single-Use Vials prep3->prep4 store1 -80°C prep4->store1 store2 -20°C prep4->store2 store3 4°C prep4->store3 store4 Room Temperature prep4->store4 analysis1 T=0 Analysis prep4->analysis1 analysis2 Time Point Analysis (e.g., 1, 4, 12 weeks) store1->analysis2 store2->analysis2 store3->analysis2 store4->analysis2 analysis1->analysis2 analysis3 Quantify Peak Area analysis2->analysis3 analysis4 Identify Degradation Products analysis3->analysis4 result Determine Optimal Storage Conditions & Shelf-Life analysis4->result

Caption: Workflow for assessing this compound stability.

degradation_pathway Hypothetical Degradation Pathway of this compound TP0301 This compound (Active Compound) Hydrolysis Hydrolysis (Presence of Water) TP0301->Hydrolysis H₂O Oxidation Oxidation (Exposure to Air/Light) TP0301->Oxidation O₂ / hv DegradantA Degradant A (Inactive) Hydrolysis->DegradantA DegradantB Degradant B (Inactive) Oxidation->DegradantB

Caption: Potential degradation pathways for this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results q1 Are you using fresh working solutions from a new aliquot for each experiment? start->q1 a1_yes Check for other experimental variables (e.g., cell passage number, reagent variability) q1->a1_yes Yes a1_no Prepare fresh working solutions from a new aliquot and repeat the experiment. q1->a1_no No q2 Does the problem persist? a1_no->q2 a2_yes Analyze stock solution by HPLC/LC-MS to confirm integrity and concentration. q2->a2_yes Yes a2_no Issue resolved. Continue with best practices. q2->a2_no No q3 Is degradation confirmed? a2_yes->q3 a3_yes Prepare a fresh stock solution from solid compound and review storage and handling procedures. q3->a3_yes Yes a3_no Investigate other potential causes of inconsistency. q3->a3_no No

Caption: Troubleshooting inconsistent experimental results.

References

Overcoming poor blood-brain barrier permeability of TP-030-1

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TP-030-1

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the blood-brain barrier (BBB) permeability of this compound, a chemical probe for Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its CNS penetration important?

A1: this compound is a potent and selective chemical probe for the serine/threonine protein kinase RIPK1.[2] RIPK1 is a critical regulator in cellular pathways, including necroptosis, and is associated with various pathologies like ischemic injury, inflammatory diseases, and neurodegenerative diseases.[2] For this compound to be effective in treating central nervous system (CNS) disorders, it must cross the blood-brain barrier (BBB) to reach its target in the brain.

Q2: I've heard this compound has poor blood-brain barrier permeability. What are the likely causes?

A2: For a small molecule like this compound (Molecular Weight: 402.45 g/mol ), poor BBB penetration is typically due to one or more of the following factors:

  • Low Passive Permeability : The molecule's physicochemical properties (e.g., high polar surface area, low lipophilicity) may be unfavorable for diffusing across the lipid membranes of the BBB endothelial cells.[3][4]

  • Active Efflux : this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain and back into the bloodstream.[5][6][7]

  • High Plasma Protein Binding : A high degree of binding to plasma proteins like albumin reduces the concentration of unbound, free drug available to cross the BBB.[6]

Q3: What are the general strategies to improve the CNS delivery of a compound like this compound?

A3: Broadly, strategies can be divided into three categories:

  • Invasive Methods : Bypassing the BBB through direct administration into the CNS, such as intrathecal or intracerebroventricular injection.[8][9]

  • Transient BBB Disruption : Temporarily opening the BBB's tight junctions using methods like focused ultrasound with microbubbles or osmotic agents (e.g., mannitol).[9][10][11]

  • Trans-vascular Delivery Enhancement : Modifying the drug or its formulation to leverage transport mechanisms across the BBB. This includes chemical modification (prodrugs), inhibiting efflux pumps, or using carrier systems like nanoparticles and receptor-targeting antibodies.[3][10][12][13]

Part 2: Troubleshooting Guide - Assessing and Overcoming Poor Permeability

This guide provides a systematic approach to diagnosing the cause of poor BBB penetration for this compound and selecting an appropriate strategy to overcome it.

Q4: How do I quantitatively assess the BBB permeability of this compound in my lab?

A4: A two-tiered approach involving in vitro and in vivo models is recommended.

  • In Vitro Assessment : Use cell-based models to quickly screen for passive permeability and efflux liability. The most common is the Transwell assay.[14][15]

  • In Vivo Assessment : If in vitro results suggest a problem, confirm it in an animal model. This provides the most physiologically relevant data by accounting for all biological complexities.[16]

The logical workflow below outlines the assessment process.

start Start: Poor CNS efficacy of this compound observed in_vitro Tier 1: In Vitro Assessment start->in_vitro pampa PAMPA-BBB Assay (Passive Permeability) in_vitro->pampa Low Permeability? mdck MDR1-MDCKII or Caco-2 Assay (Efflux Ratio) in_vitro->mdck High Efflux Ratio? in_vivo Tier 2: In Vivo Assessment pampa->in_vivo mdck->in_vivo pk_study IV or PO Pharmacokinetic Study (Brain-to-Plasma Ratio) in_vivo->pk_study microdialysis Microdialysis (Unbound Brain Concentration) pk_study->microdialysis Refine data strategy Select Strategy for Improvement pk_study->strategy microdialysis->strategy

Caption: Troubleshooting workflow for assessing BBB permeability.

Q5: My in vitro assay with MDR1-MDCKII cells shows a high efflux ratio for this compound. What does this mean and what should I do?

A5: A high efflux ratio (typically >2) in an MDR1-MDCKII assay strongly suggests that this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.[7] This is a common reason for poor brain penetration.

Next Steps:

  • Confirm with Inhibitors : Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil, elacridar). A significant reduction in the efflux ratio would confirm P-gp involvement.

  • In Vivo Confirmation : Conduct an in vivo study in rodents where this compound is administered with and without a P-gp inhibitor. A significantly higher brain-to-plasma ratio in the presence of the inhibitor confirms that efflux is a key limiting factor in vivo.

  • Strategic Response :

    • Co-administration : Explore co-dosing this compound with a BBB-penetrant P-gp inhibitor.

    • Chemical Modification : Synthesize analogs of this compound designed to have lower affinity for P-gp. This is often a key part of a medicinal chemistry lead optimization program.[12]

    • Nanoparticle Formulation : Encapsulating this compound in nanoparticles may help it evade recognition by efflux pumps.[3]

Q6: My results show low passive permeability but no significant efflux. What are my options?

A6: Low passive permeability suggests the physicochemical properties of this compound are not ideal for crossing the BBB. Refer to the table below for ideal CNS drug properties.

Table 1: Comparison of this compound Properties with Ideal CNS Drug Characteristics

Physicochemical Property Ideal Range for CNS Drugs This compound Value Analysis
Molecular Weight (MW) < 500 Da[3] 402.45 Da[1] Acceptable
cLogP 1.5 - 3.5[7] Requires calculation Should be calculated to assess lipophilicity.
Polar Surface Area (TPSA) < 70 Ų[7] Requires calculation A high TPSA is a common barrier.
H-Bond Donors (HBD) ≤ 3 Requires analysis High HBD count can impede membrane crossing.

| H-Bond Acceptors (HBA) | ≤ 7 | Requires analysis | High HBA count can impede membrane crossing. |

Strategic Response:

  • Chemical Modification : A medicinal chemistry campaign could aim to reduce TPSA and the number of hydrogen bond donors, or increase lipophilicity (cLogP), without losing potency at RIPK1.[12]

  • Active Transport Strategies : If structural modification is not feasible, more advanced delivery platforms are required. These strategies bypass the need for passive diffusion.

    • Receptor-Mediated Transcytosis (RMT) : Conjugate this compound to a molecule that targets a BBB receptor, like an antibody against the transferrin receptor (TfR).[3][11] This is the "Trojan horse" approach.

    • Nanoparticle Delivery : Use targeted nanoparticles to carry this compound across the BBB.[10][13]

    • Focused Ultrasound (FUS) : Use FUS to temporarily open the BBB, allowing this compound to enter the brain.[17]

cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma tp_free This compound (Free) bbb_node tp_free->bbb_node Passive Diffusion tp_nano Nanoparticle + this compound tp_nano->bbb_node Evades Efflux tp_conj Antibody Conjugate + this compound tfr TfR tp_conj->tfr Receptor-Mediated Transcytosis (RMT) pgp P-gp Efflux bbb_node->pgp ripk1 RIPK1 Target bbb_node->ripk1 tfr->ripk1

Caption: Strategies for enhancing this compound delivery across the BBB.

Part 3: Key Experimental Protocols

Protocol 1: In Vitro BBB Permeability and Efflux Assay using a Transwell System

This protocol provides a method to determine the apparent permeability (Papp) and efflux ratio (ER) of this compound.

Methodology:

  • Cell Culture : Culture a monolayer of brain capillary endothelial cells (e.g., hCMEC/D3) or efflux transporter-expressing cells (MDR1-MDCKII) on microporous membrane inserts within a Transwell plate.[14][18] For more advanced models, co-culture with astrocytes or pericytes on the basolateral side.[19]

  • Barrier Integrity : Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily. The assay should only be performed once TEER values are stable and high (e.g., >200 Ω·cm²).[19]

  • Permeability Measurement (Apical to Basolateral; A-to-B) :

    • Replace the medium in the apical (upper) and basolateral (lower) chambers with transport buffer.

    • Add this compound to the apical chamber at a known concentration.

    • At designated time points (e.g., 15, 30, 60, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Permeability Measurement (Basolateral to Apical; B-to-A) :

    • In a separate set of wells, add this compound to the basolateral chamber.

    • Take samples from the apical chamber at the same time points.

  • Sample Analysis : Quantify the concentration of this compound in all samples using a sensitive analytical method like LC-MS/MS.

  • Calculations :

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp(B-to-A) / Papp(A-to-B).

Protocol 2: In Vivo Assessment of Brain Penetration in Rodents

This protocol determines the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma ratio (Kp,uu).

Methodology:

  • Animal Model : Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Drug Administration : Administer this compound via intravenous (IV) injection or oral gavage at a predetermined dose.

  • Sample Collection : At several time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), euthanize a cohort of animals (n=3-4 per time point).

  • Blood Collection : Immediately collect trunk blood via cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma.

  • Brain Collection : Perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.[20] Excise the whole brain.

  • Sample Processing :

    • Weigh the brain tissue.

    • Homogenize the brain tissue in a suitable buffer.

    • Process both plasma and brain homogenate samples (e.g., by protein precipitation) to extract this compound.

  • Quantification : Analyze the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.

  • Calculations :

    • Brain-to-Plasma Ratio (Kp) : For each time point, calculate Kp = Cbrain / Cplasma, where Cbrain is the concentration in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).

    • Unbound Ratio (Kp,uu) : This is the gold standard but requires additional experiments to determine the fraction of unbound drug in brain and plasma (fu,brain and fu,plasma) via equilibrium dialysis. Kp,uu = Kp * (fu,brain / fu,plasma).

Part 4: Contextual Signaling Pathway

Understanding the target pathway provides context for why achieving CNS exposure is critical. This compound inhibits RIPK1, a key node in the necroptosis pathway, which is implicated in neurodegeneration.

tnf TNFα tnfr1 TNFR1 tnf->tnfr1 complex1 Complex I (TRADD, TRAF2, RIPK1) tnfr1->complex1 recruits complex2 Complex II (Necrosome) (FADD, Casp8, RIPK1, RIPK3) complex1->complex2 transitions to mlkl MLKL complex2->mlkl RIPK3 phosphorylates tp0301 This compound tp0301->complex2 inhibits RIPK1 kinase activity mlkl_p p-MLKL (Oligomerizes) mlkl->mlkl_p membrane Plasma Membrane Disruption mlkl_p->membrane translocates to & inserts necroptosis Necroptosis (Neuronal Death) membrane->necroptosis

Caption: Simplified RIPK1-mediated necroptosis signaling pathway.

References

Technical Support Center: Best Practices for Using TP-030-1 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using TP-030-1, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in primary cell cultures. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in primary cell cultures, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
High Cell Death/Toxicity Solvent Toxicity: Dimethyl sulfoxide (DMSO) is a common solvent for this compound and can be toxic to primary cells at high concentrations.[1]- Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. - Include a vehicle-only (DMSO) control to distinguish between solvent toxicity and compound-specific effects.
Inappropriate Concentration: The optimal concentration of this compound can vary significantly between different primary cell types.- Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a broad range (e.g., 10 nM to 10 µM) and narrow down based on viability assays.
Poor Primary Cell Health: Primary cells are sensitive to handling and culture conditions.[2]- Follow best practices for primary cell isolation, thawing, and maintenance to ensure high viability before starting the experiment.[2] - Minimize freeze-thaw cycles of both cells and this compound stock solutions.[3]
Inconsistent or No Effect of this compound Low RIPK1 Expression or Activity: The target of this compound, RIPK1, may not be highly expressed or activated in your primary cell model under basal conditions.- Confirm RIPK1 expression in your primary cells using techniques like Western blotting or qPCR. - Induce a necroptotic stimulus (e.g., TNF-α in combination with a caspase inhibitor like zVAD-fmk) to activate the RIPK1 pathway and observe the inhibitory effect of this compound.
Incorrect Compound Handling: Improper storage or handling can lead to degradation of this compound.- Store this compound as a dry powder or in DMSO stock solutions at -20°C.[3] - Avoid repeated freeze-thaw cycles of the stock solution.[3] Aliquot into single-use volumes.
Suboptimal Assay Conditions: The experimental endpoint may not be sensitive enough to detect the effects of RIPK1 inhibition.- Choose an assay that directly measures necroptosis, such as a lactate dehydrogenase (LDH) release assay or a propidium iodide (PI) staining assay. - Ensure the timing of the assay is appropriate to capture the expected biological effect.
Difficulty Dissolving this compound Low Solubility in Aqueous Media: this compound is soluble in DMSO but has limited solubility in aqueous culture media.- Prepare a high-concentration stock solution in DMSO (e.g., 10 mM).[3] - When adding to your culture medium, ensure vigorous mixing to facilitate dissolution and prevent precipitation. The final DMSO concentration should be kept low.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective chemical probe that inhibits the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[3] RIPK1 is a crucial regulator of necroptosis, a form of programmed cell death, and is also involved in inflammatory signaling pathways.[2] By inhibiting RIPK1, this compound can be used to study the role of this kinase in various biological processes and disease models.

2. What is the recommended starting concentration for this compound in primary cell cultures?

A general starting concentration for cell-based assays is 100 nM.[3] However, the optimal concentration can vary depending on the primary cell type and the specific experimental conditions. It is highly recommended to perform a dose-response curve (e.g., 10 nM to 1 µM) to determine the most effective and non-toxic concentration for your specific primary cells.

3. How should I prepare and store this compound?

This compound should be stored as a dry powder or as a high-concentration stock solution in DMSO (e.g., 10 mM) at -20°C.[3] To minimize degradation, it is advisable to aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.[3] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration remains below 0.5%.

4. Is there a negative control for this compound?

Yes, TP-030n is the recommended negative control compound for this compound.[3] It is structurally similar to this compound but is inactive against RIPK1.[3] Using TP-030n in parallel with this compound can help confirm that the observed effects are due to specific inhibition of RIPK1.

5. How can I induce necroptosis in my primary cell culture to test the efficacy of this compound?

A common method to induce necroptosis is to treat cells with a combination of a death receptor ligand, such as Tumor Necrosis Factor-alpha (TNF-α), and a pan-caspase inhibitor, such as zVAD-fmk. The caspase inhibitor blocks the apoptotic pathway, shunting the cell death signaling towards necroptosis.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant RIPK1 inhibitors. This information can be used as a reference for experimental design.

Table 1: In Vitro Potency of this compound

Target Assay Value Reference
Human RIPK1TR-FRETKᵢ = 3.9 nM[3]
Mouse RIPK1TR-FRETIC₅₀ = 4.2 µM[3]
HT29 cells (necroptosis)Cell-based assayIC₅₀ = 18 nM[3]

Table 2: Recommended Concentrations of RIPK1 Inhibitors in Primary Cell Cultures (Examples)

Inhibitor Primary Cell Type Concentration Application Reference
Necrostatin-1Primary Hepatocytes10-50 µMProtection from oxidative stress
Necrostatin-1Primary Cortical Neurons10-30 µMNeuroprotection
GSK'963Primary Macrophages100 nMInhibition of TNF-mediated signaling[4]

Experimental Protocols

General Protocol for Assessing the Effect of this compound on Necroptosis in Primary Cells

This protocol provides a general framework for studying the inhibitory effect of this compound on induced necroptosis in primary cell cultures.

Materials:

  • Primary cells of interest

  • Complete cell culture medium appropriate for the primary cells

  • This compound

  • TP-030n (negative control)

  • DMSO

  • TNF-α (or another suitable necroptosis inducer)

  • zVAD-fmk (pan-caspase inhibitor)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., LDH release assay or PI staining)

Procedure:

  • Cell Seeding:

    • Plate your primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and recover overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and TP-030n in DMSO.

    • Prepare serial dilutions of this compound and TP-030n in complete culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration constant and low across all wells.

  • Pre-treatment with Inhibitors:

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound, TP-030n, or vehicle (DMSO) control.

    • Incubate the cells for 1-2 hours at 37°C and 5% CO₂.

  • Induction of Necroptosis:

    • Prepare a solution of TNF-α and zVAD-fmk in complete culture medium at the desired final concentrations.

    • Add this solution to the wells already containing the inhibitors.

    • Include control wells with:

      • Cells + medium only (negative control)

      • Cells + TNF-α + zVAD-fmk (positive control for necroptosis)

      • Cells + vehicle + TNF-α + zVAD-fmk

  • Incubation:

    • Incubate the plate for a duration determined by your specific cell type and experimental setup (typically 6-24 hours).

  • Assessment of Cell Viability:

    • Measure cell death using your chosen method (e.g., LDH assay or PI staining) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the dose-response curve for this compound to determine its IC₅₀ for necroptosis inhibition in your primary cells.

Signaling Pathway and Experimental Workflow Diagrams

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD Complex I Complex I (Survival) IKK IKK Complex I->IKK RIPK1 RIPK1 Complex IIa Complex IIa (Apoptosis) RIPK1->Complex IIa Complex IIb Necrosome (Necroptosis) RIPK1->Complex IIb TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 TRADD->Complex IIa cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 cIAP1/2->Complex I NF-kB NF-kB IKK->NF-kB Gene Transcription\n(Survival) Gene Transcription (Survival) NF-kB->Gene Transcription\n(Survival) Apoptosis Apoptosis Complex IIa->Apoptosis FADD FADD FADD->Complex IIa Caspase-8 Caspase-8 Caspase-8->Complex IIa MLKL MLKL Complex IIb->MLKL RIPK3 RIPK3 RIPK3->Complex IIb p-MLKL p-MLKL (oligomerization) MLKL->p-MLKL Membrane Disruption\n(Necroptosis) Membrane Disruption (Necroptosis) p-MLKL->Membrane Disruption\n(Necroptosis) This compound This compound This compound->RIPK1 inhibits kinase activity zVAD-fmk zVAD-fmk zVAD-fmk->Caspase-8 inhibits

Caption: RIPK1 Signaling Pathway in Necroptosis and Apoptosis.

Experimental_Workflow A 1. Seed Primary Cells in 96-well plate B 2. Prepare this compound/ TP-030n dilutions A->B C 3. Pre-treat cells with This compound/TP-030n/Vehicle B->C D 4. Induce Necroptosis (e.g., TNF-α + zVAD-fmk) C->D E 5. Incubate (6-24 hours) D->E F 6. Measure Cell Viability (LDH, PI staining) E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Experimental Workflow for Assessing this compound Efficacy.

References

Minimizing cytotoxicity of TP-030-1 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the cytotoxic effects of TP-030-1 observed at high concentrations during in vitro experiments. The following resources are designed to help troubleshoot unexpected cell death and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical probe and potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key serine/threonine kinase that regulates necroptosis, a form of programmed cell death.[1] Its primary function is to block the kinase activity of RIPK1, thereby preventing the downstream signaling cascade that leads to necroptotic cell death. The recommended concentration for cell-based assays is 100 nM, and it has shown high potency in HT29 necroptosis assays with an IC50 of 18 nM.[1]

Q2: Why am I observing significant cytotoxicity at high concentrations of this compound?

While this compound is designed to be a selective RIPK1 inhibitor, high concentrations can lead to cytotoxicity through several potential mechanisms:

  • Off-Target Kinase Inhibition: At elevated concentrations, the selectivity of kinase inhibitors can decrease, leading to the inhibition of other kinases essential for cell survival. While this compound showed no significant binding against a panel of 303 kinases at 1 µM, higher concentrations may have off-target effects.[1]

  • Interference with RIPK1 Scaffolding Functions: RIPK1 has kinase-independent scaffolding functions that are crucial for cell survival, primarily through the activation of the NF-κB pathway.[2][3][4] High concentrations of an inhibitor might interfere with these non-catalytic roles, inadvertently promoting apoptosis.

  • Induction of RIPK1-Dependent Apoptosis: Under certain cellular contexts, particularly when pro-survival signaling is compromised, the kinase activity of RIPK1 can promote apoptosis.[5][6][7] It is possible that at high concentrations, this compound alters the balance of signaling complexes, leading to an apoptotic response.

Q3: What is the difference between necroptosis and apoptosis, and why is it important in this context?

Necroptosis and apoptosis are both forms of programmed cell death, but they utilize distinct molecular pathways.

  • Apoptosis is a caspase-dependent process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. It is generally considered a non-inflammatory process.

  • Necroptosis is a caspase-independent pathway that is dependent on the kinase activities of RIPK1 and RIPK3, leading to the activation of MLKL, which disrupts the plasma membrane.[8][9] This form of cell death is typically pro-inflammatory.

Distinguishing between these two pathways is critical when using a RIPK1 inhibitor. If you are observing cytotoxicity, it is important to determine if this compound is failing to inhibit necroptosis or if it is inducing apoptosis through an on-target or off-target mechanism.

Troubleshooting Guide

If you are observing unexpected cytotoxicity with this compound, use the following guide to diagnose the issue.

Problem Potential Cause Suggested Action
High levels of cytotoxicity at concentrations above 1 µM. 1. Off-target kinase inhibition. 2. Interference with RIPK1 scaffolding function. 3. Induction of RIPK1-dependent apoptosis.1. Perform a detailed dose-response curve to determine the IC50 for cytotoxicity. 2. Conduct a Caspase-3/7 or Caspase-8 activity assay to determine if the cell death is apoptotic. 3. Assess the phosphorylation status of downstream targets of other kinases known to be involved in cell survival.
Cytotoxicity observed even in cell lines thought to be resistant to necroptosis. 1. The cell line may have silenced key necroptosis components (e.g., RIPK3). 2. The cytotoxicity is occurring through an off-target, necroptosis-independent mechanism.1. Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) via Western blot. 2. Use a positive control for necroptosis induction (e.g., TNFα + Smac mimetic + Z-VAD-FMK) to validate the cell model.
Inconsistent cytotoxicity results between experiments. 1. Variability in cell health, density, or passage number. 2. Degradation of the this compound compound. 3. Inconsistent solvent (e.g., DMSO) concentration.1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh aliquots of this compound from a new stock. 3. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

Objective: To determine the concentration at which this compound induces cytotoxicity.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium, starting from a low concentration (e.g., 10 nM) up to a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.

Protocol 2: Caspase-8 Activity Assay

Objective: To determine if the observed cytotoxicity is due to apoptosis.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with a cytotoxic concentration of this compound, a known apoptosis inducer (positive control), and a vehicle control for the desired time.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's protocol.

  • Caspase-8 Assay: Use a commercially available Caspase-8 activity assay kit (colorimetric or fluorometric).[10][11][12][13] Add the Caspase-8 substrate to the cell lysates.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Compare the Caspase-8 activity in this compound treated cells to the controls. A significant increase in activity indicates apoptosis.

Quantitative Data Summary

The following table summarizes the known potency of this compound. Researchers should generate similar tables for their specific cell lines to establish a therapeutic window.

Compound Assay Type Target Potency (IC50/Ki) Reference
This compoundTR-FRET (biochemical)Human RIPK1Ki = 3.9 nM[1]
This compoundHT29 Necroptosis (cellular)RIPK1IC50 = 18 nM[1]
This compoundKinome Scan (303 kinases)Off-targetsNo significant binding at 1 µM[1]

Visualizations

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 Ubiquitination FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Kinase Activity NFkB NF-κB RIPK1->NFkB Scaffolding Function Caspase8 Caspase-8 FADD->Caspase8 Caspase8->RIPK1 Cleavage (Inhibits Necroptosis) Caspase8->RIPK3 Cleavage (Inhibits Necroptosis) Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis CellSurvival Cell Survival NFkB->CellSurvival TNFa TNFα TNFa->TNFR1

Caption: Simplified RIPK1 signaling pathway.

Troubleshooting_Workflow Start High Cytotoxicity Observed with this compound DoseResponse Perform Dose-Response Cytotoxicity Assay Start->DoseResponse CaspaseAssay Perform Caspase-8 Activity Assay DoseResponse->CaspaseAssay IsApoptotic Is Caspase-8 Activated? CaspaseAssay->IsApoptotic OffTarget Investigate Off-Target Kinase Inhibition IsApoptotic->OffTarget Yes Scaffolding Investigate Interference with RIPK1 Scaffolding Function IsApoptotic->Scaffolding Yes NecroptosisModel Validate Necroptosis Competence of Cell Model IsApoptotic->NecroptosisModel No Optimize Optimize Assay Conditions: - Use lowest effective concentration - Standardize cell culture OffTarget->Optimize Scaffolding->Optimize NecroptosisModel->Optimize

Caption: Troubleshooting workflow for high cytotoxicity.

References

Validation & Comparative

A Comparative Guide to Necroptosis Inhibition: TP-030-1 vs. Necrostatin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic injury.[1] Its execution is dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, followed by the phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] The central role of RIPK1 has made it a prime target for therapeutic intervention and research. This guide provides an objective comparison of two prominent RIPK1 inhibitors: the well-established Necrostatin-1 and the chemical probe TP-030-1.

Mechanism of Action: Targeting the Core of the Necrosome

Necroptosis is typically initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α) binding to its receptor, TNFR1.[2] In scenarios where caspase-8 is inhibited, RIPK1 is not cleaved and instead becomes activated through autophosphorylation.[2][3] This activated RIPK1 recruits RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs), leading to the formation of a functional amyloid-like signaling complex known as the necrosome.[2][3] Within the necrosome, RIPK3 is phosphorylated and activated, which in turn phosphorylates MLKL.[1][4] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, disrupting its integrity and leading to cell lysis.[4][5]

Necrostatin-1 (Nec-1) is a potent and selective allosteric inhibitor of RIPK1.[6][7] It binds to a hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation.[6][7] This action directly prevents the crucial autophosphorylation of RIPK1 (e.g., at Ser166), thereby blocking the recruitment of RIPK3 and the subsequent formation of the necrosome.[7][8][9] Consequently, the entire downstream signaling cascade leading to MLKL phosphorylation and cell death is halted.[8] It is important to note that Nec-1 has been reported to have off-target effects, notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism and inflammation.[8]

This compound is also a potent inhibitor of RIPK1.[10][11] While detailed structural binding studies are less publicly available compared to Nec-1, its high potency suggests a strong and specific interaction with the RIPK1 kinase. It effectively inhibits necroptosis in cellular assays at nanomolar concentrations.[10][11]

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-a TNF-a TNFR1 TNFR1 TNF-a->TNFR1 Complex_I Complex I TNFR1->Complex_I Recruitment MLKL_oligomer MLKL Oligomer (Pore Formation) Necroptosis Necroptosis MLKL_oligomer->Necroptosis Cell Lysis RIPK1 RIPK1 Complex_I->RIPK1 Caspase-8 inhibited p-RIPK1 p-RIPK1 RIPK1->p-RIPK1 Autophosphorylation Necrosome Necrosome (RIPK1-RIPK3) p-RIPK1->Necrosome Recruits & Activates RIPK3 RIPK3 RIPK3->Necrosome p-MLKL p-MLKL Necrosome->p-MLKL Phosphorylates p-MLKL->MLKL_oligomer Oligomerization & Translocation MLKL MLKL MLKL->p-MLKL Inhibitor This compound Necrostatin-1 Inhibitor->p-RIPK1 Inhibit G cluster_readouts Alternative Readouts A 1. Cell Seeding (e.g., L929, HT29, Jurkat cells) Plate at appropriate density B 2. Pre-incubation with Inhibitor Add this compound, Nec-1, or vehicle (DMSO) Incubate for 1 hour A->B C 3. Necroptosis Induction Add stimulus (e.g., TNFα + z-VAD-FMK + SMAC mimetic) B->C D 4. Incubation Incubate for 6-24 hours C->D E 5. Data Acquisition D->E F Cell Viability Assay (MTS, CellTiter-Glo) E->F Measure Metabolic Activity G Western Blot (p-MLKL, p-RIPK1) E->G Measure Protein Phosphorylation H LDH Release Assay E->H Measure Membrane Integrity

References

TP-030-1 and TP-030n: A Guide to Utilizing a Chemical Probe and its Negative Control for RIPK1 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical probe TP-030-1, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and its structurally related but inactive counterpart, TP-030n, designed for use as a negative control in experimental settings. The objective is to furnish researchers with the necessary data and protocols to effectively utilize these tools for investigating the role of RIPK1 in cellular signaling pathways, particularly necroptosis.

Introduction to this compound and TP-030n

This compound is a chemical probe designed to be a potent and selective inhibitor of RIPK1, a crucial regulator of necroptosis and inflammation.[1] To ensure that the observed biological effects of this compound are specifically due to the inhibition of RIPK1, a negative control, TP-030n, has been developed. TP-030n is structurally similar to this compound but is significantly less active against RIPK1, making it an ideal tool to control for off-target effects.[1]

Comparative Activity of this compound and TP-030n

The following tables summarize the in vitro and cellular activities of this compound and its negative control, TP-030n, against human and mouse RIPK1.

CompoundTargetAssay TypePotency (Kᵢ)
This compound human RIPK1TR-FRET3.9 nM[1]
TP-030n human RIPK1TR-FRET6.9 µM[1]
This compound mouse RIPK1TR-FRET> 10 µM[1]
TP-030n mouse RIPK1TR-FRET> 10 µM[1]

Table 1: In Vitro Kinase Inhibition of this compound and TP-030n. This table displays the inhibitory constant (Kᵢ) of this compound and TP-030n against human and mouse RIPK1 as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

CompoundCell LineAssayPotency (IC₅₀)
This compound HT-29Necroptosis18 nM[1]
TP-030n HT-29Necroptosis> 10 µM

Table 2: Cellular Activity of this compound and TP-030n. This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound and TP-030n in a cellular necroptosis assay using the human colon adenocarcinoma cell line HT-29.

Selectivity Profile of this compound

To assess its specificity, this compound was screened against a panel of kinases.

Screening PanelNumber of KinasesConcentration TestedResults
Takeda Global Kinase Panel3031 µMNo significant binding observed[1]
Eurofins-Panlabs Screen68Not specifiedClean for this compound and TP-030n[1]

Table 3: Kinase Selectivity of this compound. This table summarizes the results from two independent kinase screening panels, demonstrating the high selectivity of this compound for RIPK1.

Comparison with Other RIPK1 Inhibitors

This compound exhibits comparable or superior potency to other well-characterized RIPK1 inhibitors.

CompoundTargetPotency (IC₅₀/Kᵢ)Reference
This compound human RIPK1Kᵢ = 3.9 nM[1]-
Necrostatin-1 (Nec-1) human RIPK1IC₅₀ ≈ 180-490 nM[2]
GSK2982772 human RIPK1pIC₅₀ = 8.1[3]

Table 4: Comparison of this compound with other known RIPK1 inhibitors. This table provides a comparison of the in vitro potency of this compound with other commonly used RIPK1 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound and TP-030n in your research.

HT-29 Necroptosis Assay

This protocol describes the induction and inhibition of necroptosis in the HT-29 human colon adenocarcinoma cell line.

Materials:

  • HT-29 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., BV6 or SM-164)

  • pan-Caspase inhibitor (e.g., z-VAD-fmk)

  • This compound and TP-030n

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and TP-030n in culture medium.

  • Pre-treat the cells with the desired concentrations of this compound or TP-030n for 1 hour.

  • Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) to the wells.

  • Include control wells with:

    • Untreated cells (vehicle control)

    • Cells treated with the necroptosis-inducing cocktail only

    • Cells treated with the necroptosis-inducing cocktail and the negative control TP-030n

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol provides a general framework for assessing the in vitro kinase activity of RIPK1.

Materials:

  • Recombinant human RIPK1

  • Biotinylated peptide substrate for RIPK1

  • ATP

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-serine/threonine antibody and Streptavidin-conjugated acceptor fluorophore)

  • This compound and TP-030n

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of this compound and TP-030n in the assay buffer.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add recombinant RIPK1 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the TR-FRET detection reagents.

  • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the Kᵢ or IC₅₀ values.

Visualizing the Mechanism and Experimental Design

The following diagrams, generated using Graphviz, illustrate the RIPK1 signaling pathway and the experimental workflow for using this compound and TP-030n.

RIPK1_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα binding TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRADD->cIAP12 RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I TRADD->Complex_I TRAF2->Complex_I cIAP12->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation RIPK1->Complex_I Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome pMLKL p-MLKL (Oligomer) MLKL->pMLKL Complex_I->RIPK1 Deubiquitination Necrosome->MLKL Cell_Lysis Necroptosis pMLKL->Cell_Lysis Membrane Pore Formation

Caption: RIPK1-mediated necroptosis signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_outcome Outcome Measurement Cells HT-29 Cells Control Vehicle Control Cells->Control Active This compound Cells->Active Negative_Control TP-030n Cells->Negative_Control Inducer Necroptosis Inducer (TNFα + Smac Mimetic + z-VAD-fmk) Inducer->Active Inducer->Negative_Control Viability Cell Viability Assay Control->Viability Active->Viability Negative_Control->Viability Result_Active Inhibition of Necroptosis Viability->Result_Active Expected for this compound Result_Negative No Inhibition Viability->Result_Negative Expected for TP-030n

Caption: Experimental workflow using TP-030n as a negative control.

References

A Comparative Guide to TP-030-1 and Its Orthogonal Probe TP-030-2: Selective RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of cellular signaling pathways, particularly those involved in inflammation and cell death, the use of selective chemical probes is paramount. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of necroptosis, a form of programmed necrosis, and is implicated in a variety of inflammatory and neurodegenerative diseases.[1] This guide provides a detailed comparison of two valuable chemical probes for studying RIPK1: TP-030-1 and its orthogonal counterpart, TP-030-2.

The concept of using orthogonal probes—structurally distinct molecules that target the same protein—is a cornerstone of rigorous chemical biology. It provides a crucial control to ensure that the observed biological effects are due to the inhibition of the intended target (on-target effects) and not a consequence of the chemical scaffold's interaction with other cellular components (off-target effects).

Performance and Characteristics

Both this compound and TP-030-2 are potent and selective inhibitors of RIPK1.[1][2] They provide researchers with powerful tools to dissect the role of RIPK1 in various cellular contexts. The following table summarizes their key quantitative data.

ParameterThis compoundTP-030-2
Target Receptor-Interacting Protein Kinase 1 (RIPK1)Receptor-Interacting Protein Kinase 1 (RIPK1)
In Vitro Potency (Human RIPK1) Kᵢ = 3.9 nM (TR-FRET)[1][3]Kᵢ = 0.43 nM (TR-FRET)[4]
In Vitro Potency (Mouse RIPK1) IC₅₀ = 4.2 µM[1][3]IC₅₀ = 100 nM[2]
Cellular Potency (HT29 Necroptosis Assay) IC₅₀ = 18 nM[1][3]IC₅₀ = 1.3 nM[2]
Recommended Cellular Concentration 100 nM[1]100 nM[4]
Selectivity No significant binding observed at 1 µM for 303 kinases.[1]No significant binding observed at 1 µM from an in-house Global Kinase Panel (303 kinases).[4]

Experimental Methodologies

The data presented in this guide are derived from established biochemical and cellular assays. Below are the detailed protocols for the key experiments cited.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay is used to determine the in vitro potency of compounds against a target kinase by measuring the displacement of a fluorescent tracer from the ATP binding pocket.

Principle: The assay utilizes a terbium-labeled anti-His antibody that binds to the His-tagged RIPK1 enzyme and a fluorescently labeled tracer that binds to the ATP pocket of the kinase. When the tracer is bound, excitation of the terbium donor results in fluorescence resonance energy transfer to the tracer acceptor, generating a signal. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the signal.

Protocol Outline:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (this compound or TP-030-2) in DMSO. Prepare a mixture of the RIPK1 enzyme and a terbium-labeled anti-His antibody. Prepare a solution of the fluorescent tracer.

  • Assay Reaction: In a suitable microplate, add the test compound dilutions. Add the kinase/antibody mixture. Initiate the reaction by adding the tracer solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 4 hours), protected from light.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Determine the Ki or IC₅₀ values by fitting the concentration-response data to a suitable pharmacological model.

HT-29 Necroptosis Assay

This cellular assay assesses the ability of a compound to inhibit necroptosis in the human colon adenocarcinoma cell line, HT-29.

Principle: Necroptosis can be induced in HT-29 cells by treatment with a combination of TNF-α, a Smac mimetic (which inhibits IAPs), and a pan-caspase inhibitor (to block apoptosis). The RIPK1-dependent necroptotic cell death is then quantified.

Protocol Outline:

  • Cell Culture: Culture HT-29 cells in appropriate media and conditions until they reach the desired confluency.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the RIPK1 inhibitor (this compound or TP-030-2) for a defined period.

  • Necroptosis Induction: Induce necroptosis by adding a cocktail of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-fmk) to the cell culture medium.

  • Incubation: Incubate the cells for a sufficient duration to allow for necroptosis to occur (e.g., 16-24 hours).

  • Cell Viability Measurement: Quantify cell viability using a suitable method, such as a CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.

  • Data Analysis: Normalize the viability data to untreated controls and calculate the IC₅₀ value, representing the concentration of the inhibitor that causes a 50% reduction in necroptotic cell death.

RIPK1 Signaling Pathway in Necroptosis

RIPK1 is a key signaling node that can trigger either cell survival through NF-κB activation or cell death via apoptosis or necroptosis.[5][6] The decision between these fates is tightly regulated by a series of post-translational modifications and protein-protein interactions. The following diagram illustrates the central role of RIPK1 in the necroptosis pathway.

RIPK1_Pathway TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI Recruitment TNFa TNF-α TNFa->TNFR1 NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa Caspase-8 inactive ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3) ComplexI->ComplexIIb Caspase-8 inhibited Apoptosis Apoptosis ComplexIIa->Apoptosis MLKL MLKL ComplexIIb->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis TP030 This compound / TP-030-2 TP030->ComplexIIb Inhibition Target_Engagement_Workflow start Start: Culture Cells (e.g., HT-29) treat Treat cells with This compound or TP-030-2 start->treat induce Induce Necroptosis (TNF-α, Smac mimetic, z-VAD-fmk) treat->induce lyse Lyse cells and prepare lysate induce->lyse analyze Analyze for markers of necroptosis inhibition lyse->analyze western Western Blot for p-RIPK1 / p-MLKL analyze->western Biochemical Analysis viability Cell Viability Assay (e.g., CellTiter-Glo) analyze->viability Phenotypic Analysis end End: Quantify Target Engagement and Potency western->end viability->end

References

Validating TP-030-1 Efficacy: A Comparative Guide to RIPK1 siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibitor TP-030-1 and RIPK1 siRNA knockdown as methods for validating the role of RIPK1 in cellular signaling pathways. The supporting experimental data and detailed protocols are intended to assist researchers in designing and interpreting experiments aimed at confirming on-target effects of RIPK1-targeted therapies.

Introduction to RIPK1 Inhibition

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular stress responses, mediating signaling pathways that control inflammation, apoptosis, and a form of programmed cell death known as necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[2] this compound is a potent chemical probe that inhibits human RIPK1, serving as a valuable tool for investigating the therapeutic potential of RIPK1 inhibition.[3] To ensure that the observed effects of a small molecule inhibitor like this compound are indeed due to its interaction with the intended target, it is crucial to validate these findings with a genetic approach, such as siRNA-mediated knockdown of RIPK1.

Performance Comparison: this compound vs. RIPK1 siRNA

The following tables summarize the performance of this compound and provide a comparative overview with other RIPK1 inhibitors and the genetic approach of siRNA knockdown.

Table 1: In Vitro Potency of this compound

CompoundTargetAssayIC50 / KiCell Line
This compoundHuman RIPK1TR-FRETKi: 3.9 nM-
This compoundMouse RIPK1-IC50: 4.2 µM-
This compoundNecroptosisCell ViabilityIC50: 18 nMHT-29

Table 2: Comparative Efficacy of RIPK1 Inhibitors and siRNA Knockdown

MethodTargetMechanism of ActionTypical Effective Concentration/EfficiencyKey AdvantagesKey Limitations
This compound RIPK1 Kinase ActivitySmall molecule inhibitor18 nM (Necroptosis IC50 in HT-29 cells)High potency, temporal control of inhibition, suitable for in vivo studies.Potential for off-target effects, species-specific differences in potency.
Necrostatin-1s (Nec-1s) RIPK1 Kinase ActivityAllosteric small molecule inhibitor~500 nM (Necroptosis EC50)Well-characterized, specific for RIPK1 kinase activity.Moderate potency, potential for off-target effects (though less than Nec-1).[1]
GSK'772 RIPK1 Kinase ActivitySmall molecule inhibitor6.3 nM (Cellular IC50)[4]High potency and selectivity in human cells.[5][6]Pronounced species selectivity (less effective in rodent models).[5][6]
RIPK1 siRNA RIPK1 mRNARNA interference>75% knockdown of mRNA/proteinHigh specificity for RIPK1, distinguishes kinase-dependent vs. independent functions.Transient effect, potential for off-target effects, delivery can be challenging, does not allow for temporal control in the same way as a small molecule.[7]

Experimental Protocols

Protocol 1: Induction of Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29, a common model for studying RIPK1-mediated cell death.[8]

Materials:

  • HT-29 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Human TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., SM-164)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound

  • Propidium Iodide (PI)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blot: anti-RIPK1, anti-phospho-MLKL, anti-GAPDH

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 24-well plate at a density that will result in 70-80% confluency after 24 hours.[8]

  • Compound Treatment: Pre-treat cells with desired concentrations of this compound for 1-2 hours.

  • Induction of Necroptosis: Add a combination of human TNF-α (e.g., 20-100 ng/mL), a Smac mimetic (to antagonize inhibitors of apoptosis proteins), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk) to the cell culture medium.[8][9]

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) at 37°C in a CO2 incubator.

  • Quantification of Cell Death:

    • PI Staining: Stain cells with Propidium Iodide and analyze by flow cytometry to quantify the percentage of dead cells.[8]

    • LDH Release Assay: Measure the release of LDH into the culture supernatant as an indicator of plasma membrane rupture.[8]

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation of MLKL (a downstream marker of RIPK1 activation) and the total levels of RIPK1 and a loading control like GAPDH.[8]

Protocol 2: RIPK1 siRNA Knockdown and Validation

This protocol outlines the steps for transiently knocking down RIPK1 expression using siRNA in HT-29 cells.

Materials:

  • HT-29 cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • RIPK1-specific siRNA and non-targeting control siRNA

  • Lysis buffer

  • Antibodies for Western blot: anti-RIPK1, anti-GAPDH

Procedure:

  • Cell Seeding: Seed HT-29 cells so they are 30-50% confluent at the time of transfection.

  • siRNA Transfection: a. For each well of a 6-well plate, dilute siRNA in Opti-MEM. b. In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM. c. Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation. d. Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown:

    • Western Blot: Lyse the cells and perform Western blotting to confirm a significant reduction in RIPK1 protein levels compared to cells transfected with non-targeting control siRNA. Use GAPDH as a loading control.

  • Functional Assay: After confirming knockdown, proceed with the necroptosis induction protocol (Protocol 1) to assess the effect of RIPK1 depletion on TNF-α-induced cell death.

Mandatory Visualizations

TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (FADD, Caspase-8) ComplexI->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis pMLKL pMLKL ComplexIIb->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis TP0301 This compound TP0301->ComplexIIb Inhibits Kinase Activity siRNA RIPK1 siRNA siRNA->RIPK1 Degrades mRNA

Caption: RIPK1 signaling pathway and points of intervention.

Start Start: Seed HT-29 Cells Split Start->Split Treat_Inhibitor Pre-treat with this compound (or vehicle control) Split->Treat_Inhibitor Transfect_siRNA Transfect with RIPK1 siRNA (or non-targeting control) Split->Transfect_siRNA Induce_Necroptosis Induce Necroptosis (TNF-α + Smac mimetic + z-VAD-fmk) Treat_Inhibitor->Induce_Necroptosis Incubate_siRNA Incubate 48-72h Transfect_siRNA->Incubate_siRNA Validate_KD Validate Knockdown (Western Blot) Incubate_siRNA->Validate_KD Validate_KD->Induce_Necroptosis Analyze_Death Analyze Cell Death (PI Staining, LDH Assay) Induce_Necroptosis->Analyze_Death Analyze_Signaling Analyze Signaling (pMLKL Western Blot) Induce_Necroptosis->Analyze_Signaling Compare Compare Results Analyze_Death->Compare Analyze_Signaling->Compare

Caption: Experimental workflow for validating this compound with RIPK1 siRNA.

Discussion and Alternatives

The primary advantage of using a small molecule inhibitor like this compound is the ability to control the timing and duration of RIPK1 inhibition. This is particularly useful for studying the acute effects of blocking RIPK1 activity. However, the potential for off-target effects is a significant consideration.[10][11]

RIPK1 siRNA provides a highly specific method to deplete the entire RIPK1 protein, which is invaluable for confirming that the effects of this compound are on-target.[7] Furthermore, comparing the phenotype of inhibitor treatment to that of siRNA knockdown can help to elucidate whether the observed effects are dependent on the kinase activity of RIPK1 or its scaffolding functions. For instance, if both this compound and RIPK1 siRNA produce the same phenotype, it strongly suggests the effect is mediated by RIPK1 kinase activity. Conversely, if siRNA produces a phenotype that is not replicated by the inhibitor, it may point to a kinase-independent role for RIPK1.[10]

An alternative to transient siRNA knockdown is the use of stable cell lines with a constitutive or inducible knockout of RIPK1, or cell lines expressing a kinase-dead mutant of RIPK1.[6] These genetic models provide a more permanent and often more complete loss of RIPK1 function, serving as a robust system for validating the specificity of RIPK1 inhibitors.

Conclusion

References

Navigating the Kinome: A Comparative Selectivity Analysis of RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of kinases is a paramount objective in the quest for novel therapeutics. This guide provides an in-depth comparison of the kinase selectivity profiles of the chemical probe TP-030-1 and other notable inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death. The following analysis, supported by experimental data, aims to offer a clear, objective resource for evaluating these compounds for research and therapeutic development.

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases. The development of potent and selective RIPK1 inhibitors is crucial to modulate its activity without causing unintended off-target effects. This guide focuses on the kinase selectivity of this compound, a highly selective chemical probe for RIPK1, and compares it with other known RIPK1 inhibitors, GSK2982772 and Necrostatin-1. Our analysis reveals that while all three compounds effectively target RIPK1, they exhibit distinct selectivity profiles across the human kinome, with this compound and GSK2982772 demonstrating exceptional specificity.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the inhibitory activity of this compound, GSK2982772, and Necrostatin-1 against their primary target, RIPK1, and a panel of off-target kinases. This quantitative data highlights the superior selectivity of this compound and GSK2982772.

Table 1: Potency Against Primary Target (RIPK1)

CompoundTargetPotency (nM)Assay Type
This compound Human RIPK1Kᵢ = 3.9TR-FRET[1]
GSK2982772 Human RIPK1IC₅₀ = 16FP binding assay[2]
Necrostatin-1 RIPK1EC₅₀ = 182-

Table 2: Off-Target Kinase Selectivity Profile

The data below represents the percentage of remaining kinase activity in the presence of the inhibitor at a concentration of 1 µM. Higher values indicate less inhibition and therefore greater selectivity.

KinaseThis compound (% Activity Remaining @ 1µM)GSK2982772 (% Activity Remaining @ 10µM)Necrostatin-1 (% Activity Remaining @ 1µM)
RIPK1 ---
RIPK2No significant binding>90%159%
GSK3 betaNo significant binding>90%110%
DYRK2No significant binding>90%105%
MLK1No significant binding>90%100%
PKC alphaNo significant binding>90%97%
PIM2No significant binding>90%95%
PAK6No significant binding>90%-
DYRK3No significant binding>90%-
PIM3No significant binding>90%-
JNK2No significant binding>90%-
RSK1No significant binding>90%-

Data for this compound is based on the statement "No significant binding was observed at 1 µM for 303 kinases tested" from the Takeda Global Kinase Panel. Specific quantitative data for individual kinases was not publicly available.[1]

Data for GSK2982772 is based on the statement of "monokinase selectivity" and showing no significant inhibition of 339 kinases at 10 µM.

Data for Necrostatin-1 is sourced from the International Centre for Kinase Profiling.

Experimental Methodologies

A comprehensive understanding of the experimental protocols used to generate selectivity data is essential for accurate interpretation. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of purified kinases.

General Protocol:

A common method for in vitro kinase profiling is the radiometric assay, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.

  • Compound Preparation: The test inhibitor is serially diluted in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup: The kinase reactions are typically performed in 384-well plates. Each well contains the specific kinase, a suitable substrate (peptide or protein), and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Inhibitor Addition: The serially diluted inhibitor or DMSO (as a vehicle control) is added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration is often kept near the Kₘ for each kinase to ensure accurate IC₅₀ determination.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³³P]ATP, often by capturing the substrate on a phosphocellulose filter plate.

  • Data Analysis: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. The percentage of kinase activity inhibition for each inhibitor concentration is calculated relative to the DMSO control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly aid in their comprehension. The following diagrams were generated using the Graphviz (DOT language) to illustrate the RIPK1 signaling pathway and a typical workflow for kinase inhibitor profiling.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival & Inflammation) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1_I RIPK1 cIAP1_2->RIPK1_I Ubiquitination LUBAC LUBAC RIPK1_I->LUBAC RIPK1_II RIPK1 RIPK1_I->RIPK1_II Transition IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB FADD FADD RIPK1_II->FADD RIPK3 RIPK3 RIPK1_II->RIPK3 Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFα TNFa->TNFR1

Caption: The RIPK1 signaling pathway, illustrating its dual role in pro-survival/inflammatory signaling (Complex I) and programmed cell death (Complex II), including apoptosis and necroptosis.

Kinase_Profiling_Workflow start Start compound_prep Compound Preparation (Serial Dilution) start->compound_prep plate_prep Plate Preparation (384-well) compound_prep->plate_prep reagent_add Addition of Kinase, Substrate, and Buffer plate_prep->reagent_add inhibitor_add Addition of Inhibitor or DMSO reagent_add->inhibitor_add reaction_init Reaction Initiation (Add ATP) inhibitor_add->reaction_init incubation Incubation reaction_init->incubation detection Detection of Kinase Activity incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for in vitro kinase inhibitor profiling, from compound preparation to data analysis.

Conclusion

The data presented in this guide underscores the exceptional selectivity of this compound and GSK2982772 for RIPK1, positioning them as superior tools for targeted research into the physiological and pathological roles of this kinase. In contrast, while Necrostatin-1 is a widely used RIPK1 inhibitor, its broader off-target profile necessitates careful consideration in experimental design and data interpretation. For researchers and drug development professionals, the choice of an appropriate inhibitor is contingent on the specific experimental context and the desired level of target specificity. This comparative guide serves as a valuable resource to inform such critical decisions in the pursuit of advancing our understanding of kinase biology and developing next-generation therapeutics.

References

Head-to-Head Comparison: TP-030-1 and Necrostatin-1 In Vivo Efficacy in Necroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vivo performance of two key RIPK1 inhibitors. This guide provides a comparative analysis based on available experimental data, detailed protocols, and mechanistic pathways.

This guide provides a comprehensive comparison of the in vivo efficacy of TP-030-1 and Necrostatin-1, two inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation. While direct head-to-head in vivo studies are not extensively documented in the available literature, this document synthesizes existing data to offer insights into their respective profiles.

Necroptosis is a form of programmed necrosis that is implicated in the pathophysiology of numerous conditions, including ischemic injury, inflammatory diseases, and neurodegenerative disorders.[1][2][3] Both this compound and Necrostatin-1 target RIPK1, a key upstream kinase in the necroptosis pathway, thereby preventing the formation of the necrosome complex and subsequent cell death.[1][4]

Mechanism of Action: Targeting the RIPK1 Necroptotic Pathway

Necrostatin-1 is a well-characterized small molecule inhibitor that binds to a hydrophobic pocket of the RIPK1 kinase domain, locking it in an inactive conformation.[1] This allosteric inhibition prevents the autophosphorylation of RIPK1, a crucial step for the recruitment and activation of RIPK3 and subsequently Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptosis.[1][5] this compound is also a potent inhibitor of human RIPK1, functioning as a chemical probe to study its role in cellular pathways.[4]

Below is a diagram illustrating the signaling pathway of TNF-α induced necroptosis and the points of inhibition by RIPK1 inhibitors like this compound and Necrostatin-1.

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements Animal_Acclimatization->Baseline_Measurements Disease_Induction Disease Induction (e.g., CCI, MCAO) Baseline_Measurements->Disease_Induction Drug_Administration Drug Administration (Vehicle, this compound, or Nec-1) Disease_Induction->Drug_Administration Functional_Assessment Functional Assessment (Behavioral Tests) Drug_Administration->Functional_Assessment Biochemical_Analysis Biochemical & Histological Analysis Functional_Assessment->Biochemical_Analysis Data_Analysis Statistical Analysis & Interpretation Biochemical_Analysis->Data_Analysis

References

Assessing the Specificity of TP-030-1 Against Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase specificity of TP-030-1 with other known inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). The data presented herein is intended to assist researchers in making informed decisions regarding the selection of chemical probes for their studies.

Executive Summary

This compound is a highly potent and selective inhibitor of human RIPK1. In extensive kinase panel screening, this compound demonstrated a superior selectivity profile, showing no significant inhibition of over 300 other kinases at a concentration of 1 µM. This guide compares the kinase inhibition profile of this compound with other widely used RIPK1 inhibitors, GSK2982772 and Necrostatin-1s, providing quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathway and experimental workflow.

Kinase Inhibition Profile Comparison

The following table summarizes the kinase selectivity of this compound in comparison to GSK2982772 and Necrostatin-1s. The data highlights the high specificity of this compound for its primary target, RIPK1.

Compound Primary Target Inhibition (Ki/IC50) Kinase Panel Size Off-Target Profile
This compound hRIPK1Ki = 3.9 nM303 kinasesNo significant binding observed at 1 µM.[1]
GSK2982772 hRIPK1IC50 = 16 nM339 kinases>1,000-fold selectivity over other kinases at 10 µM.[2][3]
Necrostatin-1s hRIPK1EC50 = 50 nM485 kinases>1,000-fold more selective for RIPK1 than any other kinase.[4]

Experimental Protocols

The determination of kinase inhibitor specificity is crucial for the validation of a chemical probe. The following is a representative protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase binding assay, similar to the methods used to characterize this compound and its comparators.

LanthaScreen® Eu Kinase Binding Assay (Representative Protocol)

This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP pocket by a test compound.

Materials:

  • Kinase Buffer A (1X): 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Kinase: Recombinant human RIPK1.

  • Europium (Eu)-labeled Anti-Tag Antibody: Specific for the tag on the recombinant kinase.

  • Alexa Fluor® 647-labeled Kinase Tracer: An ATP-competitive ligand.

  • Test Compound: this compound or comparator compound, serially diluted in DMSO.

  • 384-well Plate: Low-volume, black.

  • Plate Reader: Capable of TR-FRET measurements.

Procedure:

  • Compound Preparation: Prepare a 3-fold serial dilution of the test compound in 100% DMSO. Subsequently, create an intermediate dilution of the compound in Kinase Buffer A.

  • Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and Eu-anti-tag antibody in Kinase Buffer A. For example, to achieve a final concentration of 5 nM kinase and 2 nM antibody, the 3X solution would contain 15 nM kinase and 6 nM antibody.

  • Tracer Preparation: Prepare a 3X solution of the kinase tracer in Kinase Buffer A. The concentration of the tracer should be near its Kd for the kinase.

  • Assay Assembly: In a 384-well plate, add the following in order:

    • 5 µL of the 3X test compound dilution.

    • 5 µL of the 3X kinase/antibody mixture.

    • 5 µL of the 3X tracer solution.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the Europium donor at approximately 340 nm and measure emission at both 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The percent inhibition is determined relative to a DMSO control (no inhibitor). IC50 values are then calculated by fitting the data to a four-parameter logistic curve.

Visualizing Key Processes

To better understand the context of this compound's activity, the following diagrams illustrate the RIPK1 signaling pathway and the experimental workflow for the kinase binding assay.

G cluster_upstream Upstream Activators cluster_core RIPK1 Core Signaling cluster_downstream Downstream Pathways cluster_cell_death Cell Death TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 TLR3_4 TLR3/4 TLR3_4->RIPK1 NFkB NF-κB Activation (Pro-survival & Inflammation) RIPK1->NFkB MAPK MAPK Activation (Inflammation) RIPK1->MAPK RIPK3_MLKL RIPK3/MLKL (Necroptosis) RIPK1->RIPK3_MLKL Casp8 Caspase-8 (Apoptosis) RIPK1->Casp8 TP0301 This compound TP0301->RIPK1

Caption: RIPK1 Signaling Pathway.

G cluster_workflow TR-FRET Kinase Binding Assay Workflow prep 1. Prepare Reagents: - 3X Test Compound - 3X Kinase/Ab Mix - 3X Tracer dispense 2. Dispense into 384-well plate: - 5 µL Compound - 5 µL Kinase/Ab - 5 µL Tracer prep->dispense incubate 3. Incubate: 60 minutes at RT dispense->incubate read 4. Read Plate: TR-FRET Signal (Ex 340nm, Em 615/665nm) incubate->read analyze 5. Analyze Data: Calculate % Inhibition & IC50 read->analyze

Caption: Experimental Workflow.

References

Cross-Validation of ACSS2 Inhibitor Efficacy Through Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological inhibition of Acetyl-CoA Synthetase 2 (ACSS2) with findings from genetic models. The objective is to cross-validate the on-target effects of ACSS2 inhibitors and provide a framework for their continued development as therapeutic agents, particularly in oncology.

Introduction to ACSS2 as a Therapeutic Target

Acetyl-CoA is a central metabolite in cellular processes, including fatty acid synthesis, energy production, and protein acetylation.[1][2] Cancer cells, particularly under conditions of metabolic stress such as hypoxia and low nutrient availability, upregulate ACSS2 to utilize acetate as an alternative carbon source for generating acetyl-CoA.[1][2][3] This adaptation allows for continued growth and survival. Genetic depletion of ACSS2 has been shown to inhibit tumor growth in a variety of cancers, including breast, prostate, liver, and glioblastoma, highlighting its potential as a therapeutic target.[1]

Data Presentation: Pharmacological Inhibition vs. Genetic Depletion

The following tables summarize the comparative efficacy of pharmacological ACSS2 inhibition and genetic knockout of ACSS2 in preclinical cancer models.

Table 1: In Vitro Inhibition of ACSS2

Parameter Pharmacological Inhibition (VY-3-135) Genetic Depletion (shRNA/CRISPR) Reference
Target ACSS2 Enzyme ActivityACSS2 Gene Expression[1]
Effect on Acetate Incorporation into Lipids Significant reductionSignificant reduction[1]
Effect on Histone Acetylation Decrease in specific histone acetylation marksDecrease in specific histone acetylation marks[4]
Cell Viability in ACSS2-High Cancer Cells DecreasedDecreased[1]

Table 2: In Vivo Tumor Growth Inhibition

Model Pharmacological Inhibition (VY-3-135) Genetic Depletion (ACSS2 Knockout) Reference
Triple-Negative Breast Cancer Xenograft Impaired tumor growthImpaired tumor growth[1][5]
Pancreatic Cancer Mouse Model Diminished tumor burden (in combination therapy)Inhibition of tumor progression[5]
Kidney Fibrosis Model Alleviation of fibrosisNot explicitly stated for fibrosis, but knockout models exist[5]
Alzheimer's Disease Mouse Model Not directly tested, but upregulation of ACSS2 showed rescue effectsReduced expression associated with cognitive decline[5]

Experimental Protocols

In Vitro ACSS2 Inhibition Assay

A common method to assess the potency of ACSS2 inhibitors is a fluorescence-based adenosine triphosphatase (ATPase) inhibition assay. The conversion of acetate to acetyl-CoA by ACSS2 is coupled to the hydrolysis of ATP to AMP and pyrophosphate.

  • Reagents: Recombinant human ACSS2, acetate, ATP, terbium-conjugated AMP antibody, and an AMP tracer.

  • Procedure:

    • The ACSS2 enzyme is incubated with the test compound (e.g., VY-3-135) at varying concentrations in the presence of acetate and ATP.

    • After incubation, a solution containing terbium-conjugated AMP antibody and an AMP tracer is added.

    • The mixture is incubated to allow for binding.

    • The Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured using a plate reader.

    • Data is normalized to percent inhibition, with 100% inhibition being the signal in the absence of ACSS2 and 0% inhibition being the signal with a DMSO control.[1]

Stable Isotope Tracer Analysis

To confirm on-target activity in cells and tumors, stable isotope tracing with ¹³C-labeled acetate is utilized.

  • Reagents: ¹³C₂-acetate, cell culture medium or vehicle for in vivo delivery.

  • Procedure:

    • Cancer cells are incubated with ¹³C₂-acetate in the presence of the ACSS2 inhibitor or vehicle control under normoxic or hypoxic conditions.[1]

    • For in vivo studies, the labeled acetate is administered to tumor-bearing mice treated with the inhibitor or vehicle.

    • Lipids are extracted from the cells or tumor tissue and saponified.

    • Cellular fatty acids are analyzed by LC-MS to determine the incorporation of carbon-13 from ¹³C₂-acetate.[1][4] A reduction in ¹³C-labeled fatty acids in the inhibitor-treated group indicates successful on-target inhibition of ACSS2.

Generation and Analysis of ACSS2 Knockout Models

Genetic validation is primarily achieved through the use of ACSS2 knockout (KO) mouse models.

  • Model Generation: Acss2-KO mouse models, such as the C57BL/6JCya-Acss2em1/Cya strain, are generated using gene-editing technologies like CRISPR/Cas9 to delete critical exons of the Acss2 gene.[5]

  • Tumor Induction: Cancer cells are implanted into ACSS2-KO mice and wild-type control mice to assess the impact of host ACSS2 on tumor growth. Alternatively, cancer cell lines with ACSS2 knocked out can be implanted into immunodeficient mice.

  • Analysis: Tumor growth is monitored over time. At the end of the study, tumors are excised, weighed, and analyzed for biomarkers of interest, such as proliferation markers (e.g., Ki-67) and the expression of downstream targets.[1]

Visualizations

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Pharmacological Intervention cluster_genetic Genetic Intervention Acetate_ext Acetate Acetate_cyto Acetate Acetate_ext->Acetate_cyto ACSS2 ACSS2 Acetate_cyto->ACSS2 Acetyl_CoA_cyto Acetyl-CoA ACSS2->Acetyl_CoA_cyto + ATP - AMP, PPi ACSS2_nuc ACSS2 ACSS2->ACSS2_nuc Translocation (under stress) Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA_cyto->Fatty_Acid_Synthesis ATP_Production ATP Production Acetyl_CoA_cyto->ATP_Production Acetyl_CoA_nuc Acetyl-CoA ACSS2_nuc->Acetyl_CoA_nuc + Acetate, ATP Histone_Acetylation Histone Acetylation Acetyl_CoA_nuc->Histone_Acetylation Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression ACSS2_Inhibitor ACSS2 Inhibitor (e.g., VY-3-135) ACSS2_Inhibitor->ACSS2 ACSS2_Inhibitor->ACSS2_nuc ACSS2_KO ACSS2 Knockout/ Knockdown ACSS2_KO->ACSS2 Prevents Expression

Caption: ACSS2 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_analysis Comparative Analysis Enzyme_Assay ACSS2 Enzymatic Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assays (Acetate Incorporation, Viability) Enzyme_Assay->Cell_Based_Assay Pharmacological Pharmacological Inhibition (ACSS2i in Xenograft Model) Cell_Based_Assay->Pharmacological Genetic Genetic Validation (ACSS2 KO Mouse Model) Cell_Based_Assay->Genetic Tumor_Growth Monitor Tumor Growth Pharmacological->Tumor_Growth Genetic->Tumor_Growth Biomarker_Analysis Biomarker Analysis (e.g., Ki-67, Histone Marks) Tumor_Growth->Biomarker_Analysis Metabolomics Metabolomic Analysis (Stable Isotope Tracing) Tumor_Growth->Metabolomics

Caption: Cross-Validation Experimental Workflow.

Conclusion

The convergence of findings from pharmacological inhibition and genetic depletion of ACSS2 provides strong evidence for its role as a critical enzyme in cancer cell metabolism and survival. The data robustly supports that small molecule inhibitors of ACSS2 act on-target to phenocopy the effects of genetic knockout. This cross-validation is a crucial step in the preclinical development of ACSS2 inhibitors and provides a strong rationale for their advancement into clinical trials for various malignancies that exhibit a dependence on acetate metabolism. Future studies should continue to explore the efficacy of these inhibitors in a wider range of cancer models and in combination with other therapeutic agents.

References

Navigating the Kinase Landscape: A Comparative Analysis of Off-Target Effects of TP-030-1 and Other RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of a chemical probe is paramount. This guide provides a comparative analysis of the off-target effects of TP-030-1, a potent and selective RIPK1 inhibitor, against other commonly used RIPK1 inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate informed decisions in the selection of the most appropriate tool compound for studying RIPK1-mediated signaling pathways.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, making it a compelling target for therapeutic intervention in a range of diseases. The development of small molecule inhibitors targeting RIPK1 has provided invaluable tools to dissect its complex biology. However, the utility of these inhibitors is intrinsically linked to their selectivity. Off-target effects can lead to confounding results and misinterpretation of experimental outcomes. This guide focuses on the comparative off-target profiles of this compound and other notable RIPK1 inhibitors, including Necrostatin-1, Necrostatin-1s, and GSK2982772.

Quantitative Comparison of Off-Target Effects

To provide a clear and concise overview of the selectivity of various RIPK1 inhibitors, the following table summarizes available quantitative data from kinome-wide screening assays. It is important to note that direct head-to-head comparisons are challenging due to variations in the specific kinase panels and assay conditions used in different studies.

InhibitorOn-Target Potency (Human RIPK1)Kinase Panel ScreenedOff-Target ProfileNegative Control
This compound Ki = 3.9 nM (TR-FRET)[1]303 kinases (Takeda Global Kinase Panel) at 1 µM[1]No significant binding observed.[1]TP-030n [1]
GSK2982772 IC50 = 1 nM (ADP-Glo Assay)[2]>339 kinases (Reaction Biology) and 456 kinases (KINOMEscan) at 10 µM[2]>1,000-fold selectivity.[2] Weak activity against CYP2C9 (IC50 = 25 µM) and hERG (IC50 = 195 µM).[2]Not specified in literature.
Necrostatin-1 (Nec-1) Not specified in kinome scan literature.Not specified in kinome scan literature.Primary off-target: Indoleamine 2,3-dioxygenase (IDO).[3][4]Necrostatin-1i [1]
Necrostatin-1s (Nec-1s) Not specified in kinome scan literature.Not specified in kinome scan literature.More specific than Nec-1, lacking the IDO-targeting effect.[5]Necrostatin-1i [1]
GSK'157 Not specified in kinome scan literature.300 kinases at 10 µM[6]Inhibited 17 out of 300 kinases with more than 80% inhibition.[6]Not specified in literature.

Experimental Methodologies

The assessment of off-target effects is crucial for validating the specificity of a kinase inhibitor. Two widely accepted methods for this purpose are broad kinase panel screening (e.g., KINOMEscan) and the Cellular Thermal Shift Assay (CETSA).

Kinome Scanning (KINOMEscan®)

Principle: KINOMEscan is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of kinases. A DNA-tagged kinase is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. The amount of bound kinase is quantified using quantitative PCR (qPCR) of the DNA tag.

General Protocol:

  • Assay Components: The assay typically includes a DNA-tagged kinase, an immobilized ligand, and the test compound.

  • Competition Binding: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured using qPCR.

  • Data Analysis: Results are often reported as "percent of control," where the control is a vehicle (e.g., DMSO). A lower percentage indicates stronger inhibition of the kinase-ligand interaction by the test compound. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.

G cluster_assay KINOMEscan Assay Principle Immobilized_Ligand Immobilized Ligand Bound_Complex Bound Kinase-Ligand Complex Immobilized_Ligand->Bound_Complex Forms Kinase DNA-tagged Kinase Kinase->Immobilized_Ligand Competes for binding Test_Compound Test Compound Test_Compound->Kinase Binds qPCR qPCR Quantification Bound_Complex->qPCR Quantified

KINOMEscan experimental workflow.
Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a biophysical method that assesses target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its target protein, the protein's melting point increases. This stabilization can be detected by heating cell lysates or intact cells to a specific temperature, followed by quantification of the soluble (non-denatured) target protein.

General Protocol for RIPK1 CETSA:

  • Cell Treatment: Treat cells (e.g., HT-29) with the RIPK1 inhibitor or vehicle control.

  • Heat Challenge: Heat the cells or cell lysates across a range of temperatures to generate a melt curve or at a single, optimized temperature for isothermal dose-response experiments.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble RIPK1 in the supernatant using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature or an increase in the amount of soluble RIPK1 at a given temperature in the presence of the inhibitor indicates target engagement.

G cluster_workflow CETSA Workflow Cell_Treatment Treat cells with inhibitor Heat_Challenge Apply heat challenge Cell_Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Collect Soluble Fraction Centrifugation->Soluble_Fraction Quantification Quantify Soluble RIPK1 Soluble_Fraction->Quantification G cluster_pathway Simplified RIPK1 Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Pro-survival) TNFR1->ComplexI RIPK1 RIPK1 TNFR1->RIPK1 NFkB NF-κB Activation ComplexI->NFkB Gene_Expression Gene Expression (Survival) NFkB->Gene_Expression RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necrosome Necrosome (Complex IIb) MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of TP-030-1

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory reagents is a critical component of ensuring a safe and environmentally conscious research environment. This guide provides essential, step-by-step procedures for the proper disposal of the hypothetical substance TP-030-1, aligning with standard laboratory safety and chemical handling protocols. Adherence to these guidelines is paramount for protecting personnel and minimizing environmental impact.

The disposal of any chemical waste is governed by stringent federal, state, and local regulations.[1] It is imperative that all laboratory personnel are familiar with their institution's specific waste management policies and consult with their Environmental Health and Safety (EHS) department for any questions or clarification.[1][2]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, gloves, and a laboratory coat. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound requires a systematic approach to characterize the waste and ensure it is segregated and handled correctly.

Step 1: Waste Characterization

The first and most critical step is to determine the hazardous characteristics of the this compound waste. This determination must be made at the point of generation.[1] The four primary hazardous characteristics to consider are:

  • Ignitability: Liquids with a flash point below 140°F, solids that can spontaneously combust, oxidizing materials, and ignitable compressed gases.[1]

  • Corrosivity: Aqueous solutions with a pH of 2 or lower, or 12.5 or higher.[1]

  • Reactivity: Substances that react violently with water, are unstable, or can generate toxic gases.[1]

  • Toxicity: Wastes that are harmful or fatal if ingested or absorbed. This includes materials contaminated with acutely toxic substances (P-listed) or other toxic chemicals (U-listed).

Step 2: Waste Segregation and Container Selection

Based on the characterization, this compound waste must be segregated into appropriate containers. Never mix incompatible waste streams.

  • Liquid Waste: Collect liquid this compound waste in a chemically compatible, leak-proof container with a secure screw-top cap. Plastic containers are generally preferred.[1]

  • Solid Waste: Collect solid this compound waste, such as contaminated lab plastics (e.g., pipette tips, tubes), in a designated, properly labeled container.[3] Gels and other semi-solids should also be placed in appropriate solid waste containers.[2][3]

  • Sharps Waste: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container.[3]

  • Empty Containers: Empty containers that held this compound may also be considered hazardous waste. Containers of P-listed chemicals are considered hazardous waste and must not be disposed of in regular trash.[3] Containers of U-listed chemicals can be rinsed, with the rinsate collected as hazardous waste, before the container is disposed of as clean glassware.[3]

Step 3: Labeling

Properly label all waste containers with a hazardous waste tag as soon as the first drop of waste is added.[1] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name of the contents (e.g., "this compound waste")

  • The specific hazardous characteristics (e.g., Ignitable, Corrosive, Reactive, Toxic)

  • The accumulation start date

  • The name of the principal investigator and the laboratory location

Step 4: Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1] The SAA should be a secondary containment area to prevent spills. Keep waste containers closed at all times, except when adding waste.[1]

Step 5: Disposal and Pickup

Once a waste container is full, or after a maximum of three months from the accumulation start date, contact your institution's EHS department to arrange for pickup.[1] Do not pour any hazardous chemical waste down the drain.[1]

Quantitative Data Summary for Chemical Waste Characterization

The following table summarizes the key quantitative thresholds for determining the hazardous characteristics of a chemical waste like this compound.

Hazardous CharacteristicQuantitative ThresholdExamples of Waste Types
Ignitability Flash point < 140°F (< 60°C)Ethanol, Acetone, Xylene[1]
Corrosivity pH ≤ 2 or pH ≥ 12.5 (for aqueous solutions)Hydrochloric Acid, Sodium Hydroxide[1]
Reactivity Reacts violently with water; generates toxic gases when mixed with acids or basesSodium Metal, Potassium Cyanide, Picric Acid[1]
Toxicity Varies by substance; defined by regulatory lists (e.g., P-listed and U-listed wastes)P-listed: Acutely hazardous chemicalsU-listed: Toxic chemicals

Experimental Protocols and Methodologies

The characterization of this compound waste would involve standard laboratory procedures:

  • pH Determination: For aqueous solutions of this compound, a calibrated pH meter or pH indicator strips would be used to determine if the waste is corrosive.

  • Flash Point Determination: If this compound is a liquid, its flash point would be determined using a Pensky-Martens closed-cup tester to assess its ignitability.

  • Reactivity Assessment: The reactivity of this compound would be determined by carefully reviewing its Safety Data Sheet (SDS) and known chemical incompatibilities.

  • Toxicity Classification: The toxicity of this compound would be determined by cross-referencing its chemical identity with regulatory lists of hazardous wastes, such as the EPA's P and U lists.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TP0301_Disposal_Workflow start Waste Generation (this compound) characterize Characterize Waste (Ignitable, Corrosive, Reactive, Toxic?) start->characterize is_hazardous Is Waste Hazardous? characterize->is_hazardous select_container Select Appropriate Container (Chemically Compatible, Labeled) segregate Segregate Waste Streams (No Mixing of Incompatibles) select_container->segregate store Store in Satellite Accumulation Area (SAA) (Secondary Containment, Closed Lid) segregate->store ehs_pickup Contact EHS for Pickup (When Full or at 3 Months) store->ehs_pickup disposal Final Disposal by EHS ehs_pickup->disposal non_hazardous Non-Hazardous Waste (Follow Institutional Guidelines) is_hazardous->select_container  Yes is_hazardous->non_hazardous  No

References

Personal protective equipment for handling TP-030-1

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "TP-030-1" have yielded general safety information for various industrial products containing "TP" in their nomenclature. However, these results do not specifically identify a chemical compound or research material designated as "this compound" relevant to a laboratory or drug development setting.

To provide the essential safety and logistical information requested, including operational and disposal plans, experimental protocols, and visualizations, it is imperative to first correctly identify the substance . The current information is insufficient to proceed with the detailed and specific requirements of the prompt.

To move forward, please provide additional details to clarify the nature of "this compound." For instance, is it:

  • A specific chemical compound? If so, please provide a more complete name, CAS number, or any other identifiers.

  • A commercially available product? If so, please provide the manufacturer's name.

  • An internal laboratory designation?

Once "this compound" is accurately identified, a thorough and targeted search for the relevant safety data sheets (SDS), experimental protocols, and other necessary documentation can be conducted to fulfill the comprehensive requirements of your request.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.